Chemical properties of 4'-(Boc-amino)-biphenyl-4-carboxylic acid
An In-Depth Technical Guide to [1][2][3][4] Executive Summary 4'-(Boc-amino)-biphenyl-4-carboxylic acid (CAS: 222986-59-6) is a bifunctional molecular scaffold characterized by a rigid biphenyl core, a protected amine te...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to
[1][2][3][4]
Executive Summary
4'-(Boc-amino)-biphenyl-4-carboxylic acid (CAS: 222986-59-6) is a bifunctional molecular scaffold characterized by a rigid biphenyl core, a protected amine terminus, and a free carboxylic acid. This "rigid rod" architecture makes it an invaluable building block in peptidomimetics , PROTAC (Proteolysis Targeting Chimera) linker design , and Metal-Organic Framework (MOF) synthesis. Its orthogonality—allowing selective reaction at the acid terminus while the amine remains protected—enables precise, stepwise construction of complex supramolecular structures and bioactive molecules.
The molecule consists of two phenyl rings connected by a single bond (phenyl-phenyl), providing structural rigidity and a defined distance (~9-10 Å) between the functional termini. The tert-butoxycarbonyl (Boc) group protects the amine, rendering it inert to basic and nucleophilic conditions, while the carboxylic acid remains available for coupling.
Table 1: Key Physicochemical Properties
Property
Data
Notes
CAS Number
222986-59-6
Formula
C₁₈H₁₉NO₄
Molecular Weight
313.35 g/mol
Appearance
White to off-white solid
Melting Point
~140–150 °C (Predicted)
Note: Parent acid melts >220°C; Boc group lowers lattice energy.
Solubility
DMSO, DMF, THF, MeOH
Insoluble in water due to hydrophobic core.
pKa (Acid)
~4.2
Typical of benzoic acid derivatives.
pKa (Base)
N/A (Protected)
The carbamate NH is not basic.
LogP
~4.47
Highly lipophilic.
Synthetic Routes & Purification
The most robust synthesis utilizes the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed pathway couples an aryl boronic acid with an aryl halide. To maximize yield and simplify purification, the carboxylic acid is often protected as a methyl ester during coupling, followed by mild hydrolysis.
Mechanism of Action (Suzuki Coupling)
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
Transmetallation: The boronate species transfers the aryl group to the Pd center (base-activated).
Reductive Elimination: The C-C bond forms, regenerating the Pd(0) catalyst.
Figure 1: Synthetic Workflow (Graphviz)
Reactivity Profile & Deprotection
Understanding the orthogonal reactivity of this molecule is critical for its application in solid-phase synthesis and linker design.
A. Carboxylic Acid Activation (Amide Coupling)
The carboxylic acid at position 4 is electronically coupled to the biphenyl system but reacts typically for benzoic acids.
Activation: Efficiently activated by EDC/NHS, HATU/DIEA, or conversion to acid chloride (SOCl₂).
Nucleophiles: Reacts with primary/secondary amines to form stable amide bonds.
Precaution: Avoid strong Lewis acids during activation if the Boc group must be preserved.
B. Boc-Deprotection (N-Terminus Unmasking)
The Boc group is acid-labile. Removal exposes the 4'-amino group, converting the molecule into a zwitterionic species (if the acid is free) or an amino-ester.
Reagents: 50% TFA in DCM or 4M HCl in Dioxane.
Kinetics: Fast (<30 min). The biphenyl system stabilizes the resulting anilinium ion.
Scavengers: Triisopropylsilane (TIPS) is recommended if sensitive residues (e.g., Trp, Met) are present in the conjugate to scavenge tert-butyl cations.
Figure 2: Orthogonal Reactivity Logic
Applications in Drug Discovery & Materials
A. PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity determine the formation of the ternary complex (Target-PROTAC-E3 Ligase).
Utility: This molecule provides a rigid ~10 Å spacer. Unlike flexible PEG linkers, the biphenyl core restricts conformational freedom, potentially reducing the entropic penalty of complex formation.
Design: It is often copolymerized or coupled with PEG chains to tune solubility while maintaining a rigid core.
B. Metal-Organic Frameworks (MOFs)
Biphenyl dicarboxylates are classic MOF linkers (e.g., UiO-67).[1] This mono-amino derivative serves two unique roles:
Post-Synthetic Modification (PSM): Incorporated as a "defect" or capping ligand where the Boc group can be removed post-synthesis to reveal a free amine inside the MOF pore for catalysis or gas separation.
Surface Functionalization: Modifies the outer surface of MOF crystals to alter dispersibility in polymer matrices.
C. Peptidomimetics
Used to introduce a rigid turn or spacer in peptide chains. The hydrophobicity of the biphenyl ring can also improve membrane permeability of the resulting peptide.
Degassing: Combine solvents in a round-bottom flask and sparge with Nitrogen for 15 min.
Addition: Add bromide, boronic acid, and base.[2] Add catalyst last under N₂ flow.
Reaction: Heat to 85°C for 12 hours. Solution turns black (Pd precipitation) upon completion.
Workup: Cool to RT. Filter through Celite to remove Pd. Dilute with EtOAc (100 mL), wash with brine (2x). Dry organic layer (MgSO₄) and concentrate.
Hydrolysis: Dissolve crude ester in THF/MeOH/H₂O (3:1:1). Add LiOH (3 eq). Stir at 40°C for 4 hours.
Isolation: Acidify to pH 3 with 1M HCl. The product precipitates. Filter, wash with water, and dry.
Recrystallization: Ethanol or EtOH/Water if necessary.
Protocol B: Boc-Deprotection (General)
For generating the free amino acid or preparing the amine for further coupling.
Dissolution: Dissolve 1 mmol of the substrate in 2 mL DCM.
Acidolysis: Add 2 mL TFA (Trifluoroacetic acid). Caution: Gas evolution.
Reaction: Stir at Room Temp for 30–60 mins. Monitor by TLC (Product is more polar, stains with Ninhydrin).
Workup: Evaporate volatiles under N₂ stream or rotary evaporator.
Wash: Co-evaporate with toluene (2x) or diethyl ether to remove residual TFA.
Yield: Quantitative conversion to the Trifluoroacetate salt.
References
PubChem. 4'-(Boc-amino)-biphenyl-4-carboxylic acid (CID 22709454).[3] National Library of Medicine.
[Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
[Link]
Garibay, S. J., & Cohen, S. M. (2010).[4] Isoreticular synthesis and modification of amino-functionalized metal-organic frameworks. Chemical Communications, 46, 7700-7702.
[Link]
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114. (Context on rigid linkers).
[Link]
Rigidifying the Chimeric Scaffold: A Technical Guide to Boc-Protected Biphenyl Linkers
Executive Summary In the rational design of heterobifunctional molecules—particularly Proteolysis Targeting Chimeras (PROTACs)—linker geometry is a determinant variable often outweighing simple chain length.[1][2][3] Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the rational design of heterobifunctional molecules—particularly Proteolysis Targeting Chimeras (PROTACs)—linker geometry is a determinant variable often outweighing simple chain length.[1][2][3] While polyethylene glycol (PEG) chains provide solubility and flexibility, they suffer from high entropic penalties upon binding.[2] Boc-protected biphenyl linkers offer a solution by introducing structural rigidity, defined vectors, and π-stacking potential.
This guide details the molecular architecture, physicochemical properties, and synthetic pathways for Boc-protected biphenyls. It focuses on their utility as "stiff" spacers that lock warheads and E3 ligase ligands into productive ternary complexes.
Part 1: Structural Architectures & Physicochemical Properties
The Biphenyl Core Geometry
Unlike aliphatic chains, the biphenyl unit is not a passive spacer. Its geometry is governed by the torsion angle (
) between the two phenyl rings.
Solution State: Due to steric repulsion between ortho-hydrogens, biphenyls are twisted, typically exhibiting a dihedral angle of ~44° .
Implication: This non-planar geometry prevents the "collapse" of the linker onto itself, maintaining a persistent length of approximately 9–12 Å (depending on substitution).
Boc-Protection Role: The tert-butyloxycarbonyl (Boc) group adds significant bulk. When placed para to the biaryl axis, it has minimal effect on the twist angle. However, if placed ortho, it forces the rings into a perpendicular arrangement (
), creating an orthogonal exit vector.
Physicochemical Data Profile
The following table summarizes the key metrics for common Boc-protected biphenyl scaffolds used in linker design. These values are critical for calculating the final Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) of the degrader.
Compound Name
Structure Description
Formula
MW ( g/mol )
ClogP (Est.)
TPSA (Ų)
Application
Boc-ABP
N-Boc-4-aminobiphenyl
C₁₇H₁₉NO₂
269.34
4.8
38.3
Hydrophobic spacer cap
Mono-Boc-DABP
N-Boc-4,4'-diaminobiphenyl
C₁₇H₂₀N₂O₂
284.36
3.9
64.3
Linear amine-to-amine linker
Boc-BzA
4'-(Boc-amino)-[1,1'-biphenyl]-4-carboxylic acid
C₁₈H₁₉NO₄
313.35
4.1
75.6
Amine-to-Acid linker (Standard)
Di-Boc-DABP
N,N'-Di-Boc-4,4'-diaminobiphenyl
C₂₂H₂₈N₂O₄
384.47
5.6
76.6
Protected precursor
Note on Solubility: Biphenyls are inherently lipophilic (High ClogP). The Boc group further increases lipophilicity compared to the free amine. Synthesis requires polar aprotic solvents (DMF, DMSO) or mixtures (THF/Water) to maintain solubility during coupling.
Part 2: Synthetic Strategies
The Suzuki-Miyaura Paradigm
The most robust method for constructing Boc-protected biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[4]
The Challenge: Boc groups are acid-labile but base-stable. Suzuki coupling is basic, making it perfectly compatible. However, high temperatures (>100°C) in the presence of weak Lewis acids (like boronic acids) can sometimes lead to premature Boc cleavage.
The Solution: Use of mild bases (K₂CO₃ or Cs₂CO₃) and active precatalysts (e.g., Pd(dppf)Cl₂) allows the reaction to proceed at moderate temperatures (60–80°C), preserving the protecting group.
Catalyst Selection Logic[5][6]
Pd(PPh₃)₄: The traditional choice. Cheap, but oxygen-sensitive and requires higher temperatures.
Pd(dppf)Cl₂·DCM: The superior choice for Boc-biphenyls. The bidentate ligand prevents catalyst decomposition and accelerates the oxidative addition into the aryl halide.
XPhos Pd G2: Required only for sterically hindered (e.g., ortho-substituted) biphenyls.
Part 3: Experimental Protocol
Target Synthesis: 4'-(tert-butoxycarbonylamino)-[1,1'-biphenyl]-4-carboxylic acid
Rationale: This is a "universal" linker precursor, possessing a protected amine (for later warhead attachment) and a free carboxylic acid (for immediate amide coupling).
Combine 1,4-dioxane and water in a round-bottom flask.
Sparge with Argon or Nitrogen for 15 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts (biphenyl impurities).
Reagent Assembly:
Add Partner A, Partner B, and K₂CO₃ to the reaction vessel.
Add the catalyst last.
Seal the vessel immediately under an inert atmosphere.
Thermal Activation:
Heat to 80°C for 4–6 hours.
Self-Validation: Monitor via TLC (System: 5% MeOH in DCM). The boronic acid spot (usually baseline or streaking) should disappear. The product will appear as a UV-active spot with lower R_f than the bromo-partner due to the acid group.
Wash combined organics with Brine, dry over Na₂SO₄.
Purification: Flash column chromatography is often required to remove palladium residues (black specs).
Characterization Check:
¹H NMR (DMSO-d₆): Look for the diagnostic Boc singlet (~1.5 ppm, 9H) and the aromatic region integrating to 8 protons (two AB systems).
Part 4: Visualization & Logic Flow
Diagram: The Rigidity Spectrum in Linker Design
This diagram illustrates where biphenyls sit in the hierarchy of linker design, contrasting them with flexible PEG chains.
Caption: Comparative analysis of linker classes. Biphenyls minimize the entropic cost of binding by pre-organizing the ligand orientation.
Diagram: Suzuki-Miyaura Synthetic Workflow
A flowchart detailing the critical decision points in the synthesis protocol.[7]
Caption: Step-by-step logic flow for the Suzuki coupling of Boc-protected biphenyls, highlighting the critical degassing and pH adjustment steps.
References
Beshnova, D. A., et al. (2020). De novo design of protein interactions with learned surface fingerprints. Nature.[6] [Link](Context: Principles of rigid scaffold design in protein interfaces).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7][5] Chemical Reviews.[8] [Link](Context: Foundational mechanism of the Suzuki coupling used in the protocol).
Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with proline-recognition domains. Journal of Medicinal Chemistry.[6] [Link](Context: Discussion on linker rigidity and pre-organization).
Crews, C. M. (2018). PROTACs: non-covalent binders turn into covalent degraders. Cell Chemical Biology. [Link](Context: Application of rigid linkers in degrader design).
Navigating the Solubility Landscape of 4'-(Boc-amino)-biphenyl-4-carboxylic Acid: A Technical Guide for Drug Development Professionals
Abstract 4'-(Boc-amino)-biphenyl-4-carboxylic acid is a pivotal building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures. Its utility in these a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4'-(Boc-amino)-biphenyl-4-carboxylic acid is a pivotal building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures. Its utility in these applications is profoundly influenced by its solubility profile in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 4'-(Boc-amino)-biphenyl-4-carboxylic acid. We will explore the molecular characteristics governing its solubility, present a systematic approach to solvent selection, and detail a robust experimental protocol for quantitative solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively manage the solubility challenges associated with this important synthetic intermediate.
Introduction: The Significance of Solubility in the Application of 4'-(Boc-amino)-biphenyl-4-carboxylic Acid
4'-(Boc-amino)-biphenyl-4-carboxylic acid (MW: 313.35 g/mol [1]) is a bifunctional organic molecule that incorporates a biphenyl scaffold, a carboxylic acid, and a Boc-protected amine. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide array of compounds, including pharmaceuticals and functional materials.[2][3][4] The biphenyl core provides a rigid and planar structural element, while the carboxylic acid and the protected amine offer versatile handles for further chemical modifications.[2][5]
The success of synthetic transformations and subsequent product isolation hinges on a thorough understanding of the solubility of this compound. In drug development, poor solubility is a major hurdle, impacting bioavailability and therapeutic efficacy.[6][7] A comprehensive solubility profile is therefore not merely a matter of procedural convenience but a critical dataset that informs key decisions throughout the research and development pipeline.
This guide will provide a detailed exploration of the factors influencing the solubility of 4'-(Boc-amino)-biphenyl-4-carboxylic acid, enabling researchers to make informed choices regarding solvent systems for synthesis, purification, and formulation.
Theoretical Framework: Unraveling the Molecular Determinants of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[8] For 4'-(Boc-amino)-biphenyl-4-carboxylic acid, its solubility in a given organic solvent is a complex interplay of several factors:
Polarity: The molecule possesses both polar and non-polar regions. The biphenyl core is largely non-polar and will favor interactions with non-polar solvents. Conversely, the carboxylic acid and the Boc-protected amine introduce polarity and the capacity for hydrogen bonding.[9][10]
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the carbonyl and N-H groups of the Boc-protected amine can also participate in hydrogen bonding.[9][11] Solvents that can engage in hydrogen bonding with these functional groups are likely to be effective at solvating the molecule.[10]
Molecular Size and Shape: The relatively large and rigid biphenyl structure can present steric hindrance, potentially limiting its ability to be fully solvated by smaller solvent molecules.
The dissolution process itself is governed by thermodynamic principles, specifically the Gibbs free energy of mixing.[12][13] A negative Gibbs free energy change, which indicates a spontaneous process, is favored by an exothermic enthalpy of solution (favorable solute-solvent interactions) and an increase in entropy (greater disorder).[13][14]
Predicted Solubility Profile of 4'-(Boc-amino)-biphenyl-4-carboxylic Acid
Based on the molecular structure and the principles of solubility, we can predict the general solubility behavior of 4'-(Boc-amino)-biphenyl-4-carboxylic acid in various classes of organic solvents.
Solvent Class
Predicted Solubility
Rationale
Protic Polar Solvents (e.g., Methanol, Ethanol)
Moderate to High
The hydroxyl group of the alcohol can act as a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid and the Boc-amino group.[9] The alkyl chain of the alcohol can also interact with the non-polar biphenyl core.
These solvents are strong hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar functional groups of the molecule.[15]
Ethers (e.g., THF, Diethyl Ether)
Moderate
Ethers can act as hydrogen bond acceptors, interacting with the carboxylic acid. However, their overall lower polarity compared to protic and aprotic polar solvents may limit their solvating power for the polar functional groups.
These solvents are weakly polar and can engage in dipole-dipole interactions. Their ability to solvate the highly polar carboxylic acid and Boc-amino groups is limited.
Non-polar Solvents (e.g., Hexane, Toluene)
Very Low
The large, non-polar biphenyl core will have some affinity for these solvents. However, the highly polar carboxylic acid and Boc-amino groups will not be effectively solvated, leading to poor overall solubility.
It is important to note that these are qualitative predictions. The actual quantitative solubility will depend on factors such as temperature and the presence of any impurities.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted saturation shake-flask method, which is a cornerstone of solubility determination in pharmaceutical sciences.[16]
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of 4'-(Boc-amino)-biphenyl-4-carboxylic acid.
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
Preparation of Saturated Solutions:
Add an excess amount of 4'-(Boc-amino)-biphenyl-4-carboxylic acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.[16]
Sample Collection and Preparation:
After the equilibration period, cease agitation and allow the excess solid to sediment.
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.
Immediately dilute the filtered aliquot with a known volume of a suitable solvent (typically the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
Quantitative Analysis by HPLC:
Prepare a series of standard solutions of 4'-(Boc-amino)-biphenyl-4-carboxylic acid of known concentrations.
Analyze the standard solutions and the diluted sample solutions by HPLC.
Construct a calibration curve by plotting the peak area (or height) of the standards against their corresponding concentrations.
Determine the concentration of the diluted sample from the calibration curve.
Calculation of Solubility:
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
Express the solubility in appropriate units, such as mg/mL or mol/L.
Good Laboratory Practice (GLP) in Solubility Studies
For data intended for regulatory submissions, it is imperative that solubility studies are conducted in accordance with Good Laboratory Practice (GLP) principles.[17][18][19] GLP ensures the quality, integrity, and reliability of non-clinical laboratory studies.[17][20] Key aspects of GLP in the context of solubility determination include:
Standard Operating Procedures (SOPs): All experimental procedures should be meticulously documented in SOPs.[19]
Data Integrity: All raw data, calculations, and results must be accurately recorded and securely archived.
Equipment Calibration and Maintenance: All instruments, particularly the analytical balance and HPLC system, must be regularly calibrated and maintained.[18]
Traceability: All reagents and materials should be clearly identified and traceable.
Conclusion and Future Perspectives
A comprehensive understanding of the solubility profile of 4'-(Boc-amino)-biphenyl-4-carboxylic acid is fundamental to its effective utilization in research and development. This guide has provided a theoretical framework for predicting its solubility and a detailed, practical protocol for its experimental determination. By applying the principles and methodologies outlined herein, researchers can navigate the challenges associated with the handling of this important synthetic intermediate, thereby accelerating the pace of innovation in drug discovery and materials science.
Future work in this area could involve the development of predictive models for the solubility of this and related compounds in a wider range of solvent systems, including binary and ternary mixtures. Additionally, the impact of crystalline polymorphism on solubility warrants further investigation, as different crystal forms can exhibit significantly different solubilities.
References
Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). MIT OpenCourseWare.
Experiment 1. Solubility of Organic Compounds. Scribd. Retrieved from [Link]
Experiment: Solubility of Organic & Inorganic Compounds. University of Missouri–St. Louis. Retrieved from [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Retrieved from [Link]
Physical Properties of Carboxylic Acids. (2023). JoVE. Retrieved from [Link]
Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Retrieved from [Link]
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28. Retrieved from [Link]
Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 855–858. Retrieved from [Link]
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
Solubility Measurement Techniques. Scribd. Retrieved from [Link]
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Wisconsin-River Falls. Retrieved from [Link]
SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Solubility of Organic Compounds. (2023). McMaster University. Retrieved from [Link]
Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. INIS-IAEA. Retrieved from [Link]
4'-(Boc-amino)-biphenyl-4-carboxylic acid. PubChem. Retrieved from [Link]
The Dissolution Process. Fiveable. Retrieved from [Link]
What is GLP (Good Laboratory Practice)? Certara. Retrieved from [Link]
Understanding Good Laboratory Practice (GLP) Standards. (2024). Visikol. Retrieved from [Link]
Good Laboratory Practices (GLP): 2024 Guide. Biobide. Retrieved from [Link]
If carboxylic acid is polar, why is it in the organic layer during liquid extractions?? Reddit. Retrieved from [Link]
Understanding Good Laboratory Practice (GLP) Guidelines. CfPIE. Retrieved from [Link]
How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora. Retrieved from [Link]
Energetics of Solution Formation. (2023). JoVE. Retrieved from [Link]
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. Retrieved from [Link]
4-Biphenylcarboxylic acid. ChemBK. Retrieved from [Link]
Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Retrieved from [Link]
Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. RMIT Open Press. Retrieved from [Link]
The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic. Retrieved from [Link]
Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. NIH. Retrieved from [Link]
Biphenyl-4-carboxylic acid. ChemBK. Retrieved from [Link]
Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. Retrieved from [Link]
4-(((Tert-butoxy)carbonyl)amino)butanoic acid. PubChem. Retrieved from [Link]
What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents? ResearchGate. Retrieved from [Link]
Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid. Google Patents.
Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Retrieved from [Link]
Biphenyl-4-carboxylic acid. NIST WebBook. Retrieved from [Link]
N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from [Link]
Rigid Biphenyl Spacers in Medicinal Chemistry: Structural Control & Therapeutic Utility
This guide explores the structural utility, synthetic accessibility, and therapeutic applications of rigid biphenyl spacers in modern medicinal chemistry.[1] Executive Summary: The Entropic Advantage In drug design, the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide explores the structural utility, synthetic accessibility, and therapeutic applications of rigid biphenyl spacers in modern medicinal chemistry.[1]
Executive Summary: The Entropic Advantage
In drug design, the "flexible linker" approach often incurs a high entropic penalty upon binding. While alkyl chains or PEG linkers allow pharmacophores to find their binding pockets, they possess excessive conformational degrees of freedom.[1]
The rigid biphenyl spacer serves as a structural "ruler." By locking two pharmacophores at a defined distance and orientation, it minimizes the entropy loss (
) required to reach the bioactive conformation. This guide details how to leverage the biphenyl motif to enhance potency, selectivity, and metabolic stability.[1]
Structural & Electronic Properties
The biphenyl moiety is not merely a connector; it is a tunable structural element.
Conformational Preferences & Atropisomerism
Unlike alkynes (linear) or phenyl rings (planar), the biphenyl system adopts a twisted conformation in solution to minimize steric clash between ortho-hydrogens.
Dihedral Angle: Typically ~44° in unsubstituted biphenyls.[2]
Orthogonality: Introduction of bulky ortho-substituents (e.g., methyl, nitro, halogens) forces the rings to ~90°, restricting rotation.[1]
Atropisomerism: When rotation is sufficiently restricted (energy barrier > ~20 kcal/mol), the biphenyl exists as separable axial chiral enantiomers.[1][2][3] This is critical in asymmetric synthesis (e.g., BINAP ligands) and must be controlled in drug candidates to avoid racemization issues (e.g., specific atropisomers of Telmisartan analogs).[1]
Physicochemical Profile
Property
Effect of Biphenyl Spacer
Medicinal Chemistry Implication
LogP
Increases significantly (+3.0 to +4.0)
Enhances membrane permeability but risks poor solubility.
Metabolic Stability
High (relative to alkyl chains)
Resistant to hydrolysis; however, para-positions are prone to CYP450 hydroxylation.[1]
Rigidity
High
Reduces entropic penalty; fixes pharmacophore distance (approx. 4.2 Å between para carbons).
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The ubiquity of biphenyls in medicinal chemistry (e.g., Sartans) is driven by the robustness of the Suzuki-Miyaura reaction.[1] Below is a standardized, self-validating protocol for synthesizing a functionalized biphenyl scaffold.
Standard Operating Procedure: Pd-Catalyzed Biphenyl Synthesis
Objective: Synthesis of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (Sartan precursor).[1]
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for dry conditions)
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Workflow:
Degassing (Critical): Charge a reaction vial with solvent. Sparge with Argon for 15 minutes. Reason: Oxygen poisons Pd(0) catalysts, leading to homocoupling side products.[1]
Reagent Addition: Add aryl halide, boronic acid, and base under a counter-flow of Argon. Add the Pd catalyst last.
Thermal Activation: Seal the vial and heat to 90°C for 12–16 hours. Validation: Monitor via TLC or LC-MS until aryl halide is consumed.
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Success Indicator: Appearance of the coupled product peak (M+H) in LC-MS and disappearance of the aryl bromide starting material.
Failure Mode: If homocoupling of boronic acid occurs (bi-tolyl formation), oxygen was likely present.[1] Repeat degassing.
Primary Applications in Drug Design
Privileged Scaffolds: The "Sartan" Class
The most commercially successful application of the biphenyl spacer is in Angiotensin II Receptor Blockers (ARBs).
Mechanism: The biphenyl scaffold mimics the peptide backbone of Angiotensin II, positioning the acidic tetrazole group (mimicking the C-terminal carboxylate) and the imidazole ring (mimicking the Histidine side chain) in the precise geometry required to block the AT1 receptor.
Role of Spacer: The biphenyl unit provides the necessary lipophilicity for oral bioavailability and the rigid spacing to span the hydrophobic pocket of the GPCR.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker connects the E3 ligase ligand (e.g., Thalidomide) and the Target Protein ligand.[7]
Problem: Long PEG linkers are flexible ("floppy"), leading to a "lazy" ternary complex where the E3 ligase and target protein do not interact effectively.
Solution: Replacing PEG with a rigid biphenyl or phenyl-alkyne spacer restricts the conformational space. This "pre-organizes" the molecule, reducing the entropic cost of forming the ternary complex (Target::PROTAC::E3).
Example: Rigidification of linkers in eIF4E degraders has been shown to improve degradation potency by stabilizing the specific productive conformation of the ternary complex.
Conformational Stapling (Peptidomimetics)
Biphenyl linkers are used to "staple" peptides, locking them into an alpha-helical conformation to improve cell permeability and resistance to proteases.
Method: Cysteine bis-alkylation using 4,4'-bis(bromomethyl)biphenyl.[1]
Outcome: The rigid distance (~10-12 Å) matches the spacing of
residues in an alpha-helix, promoting the bioactive secondary structure.[1]
Visualization of Logic & Workflows
Diagram 1: The "Sartan" SAR Decision Tree
This diagram illustrates the medicinal chemistry logic used to evolve a hit into the "Sartan" class of drugs, highlighting the critical role of the biphenyl spacer.
Caption: Evolution of Angiotensin II Receptor Blockers (ARBs). The biphenyl spacer is the structural keystone that solves bioavailability issues while maintaining pharmacophore geometry.
Diagram 2: Flexible vs. Rigid Linker Logic in PROTACs
This diagram contrasts the entropic consequences of using flexible PEG linkers versus rigid biphenyl spacers in PROTAC design.
Caption: Thermodynamic rationale for rigidification. Biphenyl spacers reduce the entropic cost of binding, stabilizing the ternary complex required for protein degradation.[1]
References
Discovery and development of angiotensin receptor blockers. Wikipedia.
[Link]
A biphenyl inhibitor of eIF4E targeting an internal binding site enables the design of cell-permeable PROTAC-degraders. National Institutes of Health (PMC).
[Link]
Stereo Isomerism in Biphenyl Compounds (Atropisomerism). PharmaGuideline.
[Link]
Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. ResearchGate.
[Link]
Executive Summary Boc-amino biphenyl carboxylic acids (e.g., 4'-(Boc-amino)-biphenyl-4-carboxylic acid) serve as critical "rigid rod" linkers in the synthesis of peptidomimetics, liquid crystals, and Metal-Organic Framew...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Boc-amino biphenyl carboxylic acids (e.g., 4'-(Boc-amino)-biphenyl-4-carboxylic acid) serve as critical "rigid rod" linkers in the synthesis of peptidomimetics, liquid crystals, and Metal-Organic Frameworks (MOFs). Their structural rigidity, provided by the biphenyl core, combined with the orthogonal reactivity of the Boc-amine and carboxylic acid, makes them privileged scaffolds in drug discovery.
However, crystallizing these precursors is notoriously difficult due to the rotational disorder of the tert-butyl group and the conformational flexibility of the biphenyl torsion angle. This guide provides a comprehensive workflow for the synthesis, purification, crystallization, and X-ray diffraction (XRD) analysis of these molecules, focusing on overcoming specific solid-state challenges.
Part 1: Molecular Architecture & Crystallizability
To successfully crystallize these molecules, one must understand the competing forces at play in the lattice.
The "Twist" Problem
The biphenyl core is rarely planar in solution due to steric repulsion between ortho-hydrogens (positions 2,2' and 6,6'). The torsion angle typically hovers around 30°–40°. In the solid state, crystal packing forces can flatten this angle to near 0° (coplanar) or lock it in a twisted conformation. This conformational ambiguity often leads to polymorphism or whole-molecule disorder .
Competing Supramolecular Synthons
Two primary hydrogen-bonding motifs compete during nucleation:
Carboxylic Acid Homosynthon (
): The formation of a centrosymmetric dimer between two carboxylic acid groups. This is the thermodynamically dominant interaction.
Amide-Acid Heterosynthon: The Boc-amide (N-H) donating a hydrogen to the carbonyl of the carboxylic acid.
Impact: If the solvent interferes with the acid dimer (e.g., DMSO or DMF acting as acceptors), the structure may adopt a solvated catemer motif rather than the desired discrete dimer.
) or free amine will inhibit nucleation, resulting in oils.
Protocol: Purification of 4'-(Boc-amino)-biphenyl-4-carboxylic acid
Acid-Base Extraction (The "Oiling Out" Fix):
Dissolve the crude reaction mixture in 1N NaOH (pH > 10). The product forms a soluble sodium salt; impurities (
, bis-Boc byproducts) remain organic.
Wash the aqueous phase 3x with Ethyl Acetate (EtOAc). Discard organic layer.
Slowly acidify the aqueous phase with 1N HCl at 0°C.
Critical Step: Do not dump acid quickly. Dropwise addition prevents the entrapment of impurities in the precipitating solid.
Validation:
Run
-NMR in DMSO-. Ensure the integration of the tert-butyl singlet (9H) matches the aromatic protons exactly. Excess aliphatic signals indicate trapped solvent or reagents.
Part 3: Crystallization Screening Protocols
Standard rapid precipitation yields microcrystalline powder unsuitable for Single Crystal XRD (SC-XRD). Use the following controlled methods.
Method A: Slow Evaporation (Preferred for Rigid Rods)
This method encourages the formation of the thermodynamic acid dimer.
Parameter
Specification
Solvent System
Methanol / Chloroform (1:1 v/v)
Concentration
10 mg/mL
Vessel
4 mL vial with a pierced septum (22G needle)
Temperature
Ambient (20–25°C)
Timeframe
3–7 days
Outcome
Colorless blocks or plates
Method B: Vapor Diffusion (For Soluble Variants)
Use this if the molecule is highly soluble in polar aprotic solvents.
Inner Vial: Dissolve 15 mg of compound in 0.5 mL DMF (Dimethylformamide).
Outer Vial: Place inner vial inside a 20 mL scintillation vial containing 4 mL of Water or Diethyl Ether .
Mechanism: The volatile anti-solvent (Ether) or water vapor diffuses into the DMF, slowly lowering solubility and driving nucleation.
Part 4: Data Collection & Structure Refinement
Data Collection Strategy
Temperature: Collect data at 100 K (Liquid Nitrogen stream).
Reasoning: The tert-butyl group in the Boc moiety acts like a "spinning top" at room temperature. Cooling freezes this rotation, reducing thermal parameters (
) and allowing for accurate modeling.
Resolution: Aim for 0.80 Å or better to resolve the aromatic C-C bonds clearly.
Handling Disorder in Refinement (SHELXL)
The Boc group often displays rotational disorder over two positions.
Step-by-Step Refinement Protocol:
Identify Disorder: Look for elongated thermal ellipsoids on the tert-butyl methyl carbons.
Split Positions: Assign the methyl carbons to two parts (Part 1 and Part 2).
Restraints: Apply similarity restraints to bond lengths and angles.
SAME: Ensure the geometry of Part 1 matches Part 2.
SIMU: Restrain anisotropic displacement parameters (ADPs) to be similar for overlapping atoms.
Occupancy: Refine the occupancy (variable 21000 vs -21000 in SHELXL) to sum to 1.0.
Twinning Check
Biphenyls often crystallize as twins due to their pseudo-symmetry.
Check: Inspect the reciprocal lattice viewer (e.g., in APEX3 or CrysAlisPro).
Indicator: Split spots or non-integer indices.
Solution: Use CELL_NOW or TwinRotMat to identify the twin law and generate an HKLF 5 file for refinement.
Part 5: Supramolecular Analysis & Visualization
The crystal packing is defined by the hierarchy of interactions. The diagram below illustrates the workflow from synthesis to the identification of the supramolecular network.
Workflow Visualization
Caption: Integrated workflow for the structural elucidation of Boc-amino biphenyl acids, emphasizing purification and low-temperature data collection.
The Primary Synthon: Carboxylic Acid Dimer (
)
The defining feature of these structures is the "Head-to-Head" dimerization.
Caption: The cyclic R2,2(8) hydrogen-bonding motif dominant in carboxylic acid precursors.
References
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327. [Link]
Etter, M. C. (1990). Encoding and Decoding Hydrogen-Bond Patterns of Organic Compounds. Accounts of Chemical Research, 23(1), 120–126. [Link]
Görbitz, C. H. (2002). The structure of nanotubes formed by diphenylalanine. Chemical Communications, (20), 2332-2333. (Reference for peptide/biphenyl packing motifs). [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. [Link]
PubChem Database. 4'-(Boc-amino)-biphenyl-4-carboxylic acid (CID 22709454).[1] National Center for Biotechnology Information. [Link]
Protocol for synthesizing MOFs using 4'-(Boc-amino)-biphenyl-4-carboxylic acid
Application Note: Defect-Engineered Synthesis of UiO-67 Using 4'-(Boc-amino)-biphenyl-4-carboxylic Acid Executive Summary & Scientific Rationale This protocol details the synthesis of a functionalized Zirconium-based Met...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Defect-Engineered Synthesis of UiO-67 Using 4'-(Boc-amino)-biphenyl-4-carboxylic Acid
Executive Summary & Scientific Rationale
This protocol details the synthesis of a functionalized Zirconium-based Metal-Organic Framework (specifically UiO-67 ) using 4'-(Boc-amino)-biphenyl-4-carboxylic acid (Boc-BPC) .
The Challenge: Direct synthesis of amine-functionalized MOFs is often hampered because free amine groups (
) can compete with carboxylic acids for coordination to the metal nodes (Zr clusters), leading to amorphous products or blocked pores.
The Solution: The ligand Boc-BPC acts as a monotopic structural mimic modulator .
Structural Mimicry: Its biphenyl backbone matches the length of the standard UiO-67 linker (4,4'-biphenyldicarboxylic acid, BPDC), allowing it to incorporate into the lattice as a "defect" or cap the surface without disrupting the crystal topology.
Boc-Protection: The tert-butyloxycarbonyl (Boc) group sterically hinders the amine from coordinating to the Zr metal center during synthesis, ensuring the formation of the correct secondary building unit (SBU).
Post-Synthetic Activation: Once the framework is formed, the Boc group is removed to reveal a highly reactive, accessible free amine for drug conjugation or catalysis.
Objective: Co-assemble the Boc-BPC modulator into the UiO-67 framework.
Stoichiometric Ratios (Molar):
Zr : Total Carboxylate = 1 : ~2.5 (Ideal UiO-67 stoichiometry is 1:1 with dicarboxylates, but excess ligand ensures crystallinity).
Critical Parameter: The ratio of Linker (BPDC) to Modulator (Boc-BPC) determines the density of functional groups. A 10:1 ratio is recommended for stability; higher ratios (e.g., 5:1) increase functionality but risk reducing thermal stability.
Step-by-Step:
Precursor Dissolution:
Vial A: Dissolve 0.6 mmol ZrCl
(140 mg) in 10 mL DMF. Sonicate for 10 mins until fully clear.
Vial B: Dissolve 0.54 mmol H
BPDC (131 mg) and 0.06 mmol Boc-BPC (19 mg) in 10 mL DMF. Add 1 mL Acetic Acid (promotes crystal growth). Sonicate for 15 mins.
Note: The Boc-BPC is hydrophobic; ensure complete dissolution before mixing.
Mixing:
Pour Vial A into Vial B under stirring. The solution should remain clear.
Seal in a 50 mL Teflon-lined stainless steel autoclave.
Solvothermal Reaction:
Place autoclave in a programmable oven.
Ramp: 2 °C/min to 120 °C.
Dwell: Hold at 120 °C for 24–48 hours.
Cool: Natural cooling to room temperature.
Collection:
Centrifuge the resulting white suspension (8000 rpm, 10 mins).
Discard supernatant.
Phase 2: Activation & Washing
Objective: Remove unreacted ligand and DMF from the pores.
DMF Wash: Resuspend solid in 20 mL fresh DMF. Stir at 60 °C for 2 hours. Centrifuge. Repeat 2x.
Solvent Exchange: Resuspend in Acetone or Methanol . Stir at room temperature for 12 hours. Replace solvent every 4 hours (3x total).
Why Acetone? It has a lower boiling point, facilitating removal, and does not degrade the Boc group prematurely.
Drying: Vacuum dry at 60 °C for 12 hours.
Result:UiO-67-NHBoc (White Powder).
Phase 3: Post-Synthetic Deprotection (The Critical Step)
Objective: Remove the Boc group to reveal the free amine without collapsing the MOF.
Caution: UiO-67 is less acid-stable than UiO-66. Avoid concentrated HCl.
Reaction: Suspend 100 mg of dried UiO-67-NHBoc in 10 mL of DCM (Dichloromethane) .
Acid Addition: Add 1 mL of TFA (Trifluoroacetic acid) dropwise.
Alternative: For a milder approach, use 2M HCl in Methanol, but monitor PXRD for crystallinity loss.
Incubation: Stir gently at Room Temperature for 12–24 hours.
Soak in Methanol containing 1% Triethylamine (TEA) for 1 hour to neutralize ammonium salts (
) back to free amine ().
Final Activation: Vacuum dry at 80 °C.
Scientific Logic & Workflow Visualization
The following diagram illustrates the "Missing Linker" defect mechanism where the monotopic Boc-BPC replaces a structural BPDC linker, creating a functionalized pore environment.
Figure 1: Workflow for the synthesis of defect-engineered UiO-67 using Boc-BPC as a modulator.
Characterization & Self-Validation
To ensure the protocol was successful, you must validate three key parameters:
Technique
Observation
Interpretation
PXRD (Powder X-Ray Diffraction)
Sharp peaks at
Confirms the UiO-67 topology is intact and did not collapse during deprotection.
H-NMR (Digested in HF/DMSO-d6)
Before Deprotection: Peak at ppm (9H, s).After: Disappearance of 1.4 ppm peak.
Validates the presence of the Boc group initially and its successful removal.
FT-IR (Infrared Spectroscopy)
Loss of C=O stretch at 1690 cm (carbamate) and appearance of N-H broad band.
Confirms chemical transformation of the functional group.[4]
BET Surface Area
Isotherm Type I. Surface area should be slightly higher after deprotection.
Removal of the bulky Boc group clears pore space, increasing surface area.
Troubleshooting Guide
Issue: Amorphous Product.
Cause: Too much modulator (Boc-BPC) or insufficient Acetic Acid.
Fix: Increase Acetic Acid volume to 2 mL or reduce Boc-BPC ratio.
Issue: Framework Collapse after Deprotection.
Cause: Acid treatment was too harsh for UiO-67.
Fix: Switch from TFA to a dilute solution of HCl in anhydrous Methanol (1M), or reduce exposure time.
Issue: Incomplete Deprotection.
Cause: Poor diffusion of TFA into the pores.
Fix: Ensure the MOF is fully dispersed (not clumped) in DCM before adding acid.
References
Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society. Link
Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry – A European Journal. Link
Katz, M. J., et al. (2013). A facile synthesis of UiO-66, UiO-67 and their derivatives. Chemical Communications. Link
Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Chemical Communications. Link
Application Note: Optimized Amide Bond Formation with 4'-(Boc-amino)-biphenyl-4-carboxylic Acid
[1] Abstract & Strategic Importance 4'-(Boc-amino)-biphenyl-4-carboxylic acid (CAS: 222986-59-6) is a critical rigid linker used extensively in the synthesis of PROTACs, peptidomimetics, and liquid crystal intermediates....
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Importance
4'-(Boc-amino)-biphenyl-4-carboxylic acid (CAS: 222986-59-6) is a critical rigid linker used extensively in the synthesis of PROTACs, peptidomimetics, and liquid crystal intermediates.[1] Its biphenyl core provides a defined spatial separation (~9-10 Å) between functional domains, essential for structure-activity relationship (SAR) studies.[1]
However, this molecule presents two distinct synthetic challenges:
Solubility: The rigid, hydrophobic biphenyl core leads to poor solubility in standard organic solvents (DCM, THF) at room temperature, often resulting in incomplete coupling or heterogeneous reaction mixtures.
Boc-Lability: The acid-labile tert-butyloxycarbonyl (Boc) group requires coupling conditions that remain strictly neutral or basic to prevent premature deprotection.[1]
This guide outlines two optimized protocols—HATU-mediated coupling for high-throughput discovery and T3P-mediated coupling for scalable, cleaner synthesis—designed to overcome these specific limitations.
Pre-Reaction Considerations
Solubility Profiling (The "Biphenyl Effect")
Unlike simple benzoic acid derivatives, the biphenyl system exhibits strong
- stacking, reducing solubility.
Recommended Solvents: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1]
Avoid: DCM (Dichloromethane) and Diethyl Ether, as the starting material often precipitates out, stalling the reaction.
Tip: If the starting material remains cloudy in DMF, mild sonication (40 kHz, 5-10 mins) is more effective than heating, which risks Boc degradation.
Solvent: Anhydrous DMF (0.1 M concentration relative to Acid)
Step-by-Step Procedure
Solubilization: In a dry vial, dissolve the Acid in anhydrous DMF. Sonicate if necessary to ensure a clear solution.[1][3]
Activation: Add HATU to the acid solution. Stir for 5 minutes at Room Temperature (RT). The solution may turn slightly yellow (formation of the activated OAt ester).
Base Addition: Add DIPEA . Note: Ensure the reaction pH is >8 (check with damp pH paper above the liquid).
Coupling: Add the Amine immediately.
Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.[1][4]
Biphenyl Region: The aromatic protons of the biphenyl core (
7.6–7.8 ppm) often shift slightly upon amidation.
LCMS:
Check for the loss of the t-butyl group in the source (fragmentation). A mass of [M+H - 56] or [M+H - 100] is common for Boc compounds in standard ESI conditions, even if the molecule is intact.[1]
Ensure HATU is fresh (white powder, not yellow). Increase base to 4.0 equiv.
Loss of Boc group
Acidic conditions
Check solvent pH. Avoid using HCl for workup; use Citric Acid or KHSO₄.[1]
Gel formation
- stacking of product
Dilute reaction mixture 2x with DMF. Heat gently to 40°C.
References
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][11] Journal of the American Chemical Society. Link[1]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link[1]
Wissmann, H., & Kleiner, H. J. (1980). New peptide coupling reagents: Propanephosphonic acid anhydride.[1] Angewandte Chemie International Edition. Link[1]
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link
Cavka, J. H., et al. (2008).[1] A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability (Referencing biphenyl dicarboxylic acid solubility).[1] Journal of the American Chemical Society. Link[1]
Application Notes & Protocols: Strategic Functionalization of Metal-Organic Frameworks with Boc-Amino Biphenyl Ligands
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, modification, and characterization of Metal-Organic Frameworks (MOFs) functionalize...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, modification, and characterization of Metal-Organic Frameworks (MOFs) functionalized with tert-butoxycarbonyl (Boc)-protected amino biphenyl ligands. The strategic use of the Boc protecting group allows for the incorporation of reactive primary amine functionalities into the MOF structure, which can be unveiled post-synthesis for a myriad of applications, including targeted drug delivery and catalysis.
Introduction: The Strategic Advantage of Protected Ligands
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them ideal candidates for applications ranging from gas storage to drug delivery.[2][3]
Functionalization with primary amines is particularly valuable as it can enhance selective CO2 capture, serve as a platform for post-synthetic modification (PSM), and improve drug loading capacity through hydrogen bonding or covalent linkage.[4][5][6] However, the direct inclusion of reactive functional groups like primary amines during solvothermal MOF synthesis can be challenging, as they may coordinate to the metal centers, interfering with the desired framework assembly.[7][8]
To circumvent this, a protection-deprotection strategy is employed. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for amines in this context due to its stability under typical MOF synthesis conditions and its susceptibility to clean removal under acidic or thermal treatment post-synthesis.[9][10][11] The biphenyl backbone of the ligand provides rigidity and length, enabling the construction of robust frameworks with large pores, which is often desirable for hosting large guest molecules like therapeutics.[12] This guide details the de novo synthesis of a MOF using a pre-designed Boc-protected ligand, its subsequent deprotection to yield a functional amine-bearing MOF, and the rigorous characterization required at each step.
Part I: Synthesis of a Boc-Protected Biphenyl Ligand
The foundational step is the synthesis of the organic linker. Here, we describe a representative protocol for the synthesis of 4'-((tert-butoxycarbonyl)amino)-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This involves the protection of an amino group on a biphenyl scaffold that already contains the necessary carboxylate functionalities for MOF construction.
Protocol 1: Boc Protection of 4'-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Dissolution: Suspend 4'-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid in a suitable solvent mixture, such as 1,4-dioxane and water. The choice of solvent is critical to ensure the solubility of both the polar amino acid and the less polar di-tert-butyl dicarbonate.
Basification: Add a base, such as sodium hydroxide (NaOH), to the suspension and stir until the linker fully dissolves. The base deprotonates the carboxylic acids and the ammonium group, facilitating the subsequent reaction.
Addition of Boc Anhydride: To the cooled solution (0 °C), add di-tert-butyl dicarbonate (Boc₂O) dissolved in 1,4-dioxane dropwise. Boc₂O is the standard reagent for Boc protection.[13][14] The reaction is typically performed at low temperatures to control its exothermicity.
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction involves the nucleophilic attack of the amino group on the Boc anhydride.[10]
Acidification & Isolation: After the reaction is complete (monitored by TLC), cool the mixture again and acidify with a strong acid like hydrochloric acid (HCl) to a pH of ~2-3. This protonates the carboxylate groups, causing the Boc-protected product to precipitate.
Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The purity can be confirmed using ¹H NMR and FT-IR spectroscopy.
Part II: De Novo Synthesis of a Boc-Protected MOF
The de novo or direct synthesis approach involves reacting the pre-functionalized Boc-amino biphenyl ligand with a chosen metal salt under solvothermal conditions to directly form the protected MOF. This method ensures uniform incorporation of the functional group throughout the crystal lattice.
Protocol 2: Solvothermal Synthesis of a Boc-Protected UiO-Type MOF
UiO-type (University of Oslo) MOFs are often chosen for their exceptional chemical and thermal stability, which is advantageous for post-synthetic manipulations.[7]
Precursor Solution: In a glass vial, dissolve the Boc-protected biphenyl ligand and a metal salt (e.g., Zirconium(IV) chloride, ZrCl₄) in a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF).[15]
Modulator Addition: Add a modulator, such as acetic acid or benzoic acid. Modulators are crucial in the synthesis of many Zr-MOFs as they compete with the linker for coordination to the metal clusters, slowing down the crystallization process and leading to larger, more well-defined crystals with fewer defects.
Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 24-72 hours). During this process, the metal ions and organic linkers self-assemble into the crystalline MOF structure.[1]
Isolation and Washing: After cooling to room temperature, a crystalline powder should be visible. Decant the mother liquor and wash the product repeatedly with fresh DMF to remove unreacted precursors. Subsequently, wash with a lower-boiling point solvent like ethanol or acetone to facilitate the removal of DMF from the pores.
Activation: To activate the MOF (i.e., remove solvent molecules from the pores), immerse the washed powder in a volatile solvent like chloroform or methanol for several days, replacing the solvent periodically. Finally, heat the sample under dynamic vacuum to evacuate the pores completely. The success of activation is confirmed by N₂ sorption analysis.
Workflow for De Novo Synthesis and Functionalization
Caption: Workflow from ligand protection to the final amine-functionalized MOF.
Part III: Post-Synthetic Deprotection of the Boc Group
The final step in the functionalization process is the removal of the Boc group to expose the primary amine within the intact MOF framework. This must be achieved without compromising the crystallinity or porosity of the material.
Protocol 3: Acid-Catalyzed Deprotection
Suspension: Suspend the activated Boc-protected MOF in a suitable solvent that does not damage the framework, such as dichloromethane (DCM) or methanol.[14]
Acid Treatment: Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.[10][14] The acid protonates the carbamate, initiating the cleavage of the tert-butyl group as a stable carbocation.[10]
Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by taking small aliquots of the MOF, washing them, and analyzing them with FT-IR to observe the disappearance of the Boc-related vibrational bands.
Washing and Neutralization: Once the deprotection is complete, filter the MOF and wash it extensively with the reaction solvent to remove the acid and byproducts. Then, wash with a mild base solution (e.g., a dilute solution of triethylamine in methanol) to neutralize any residual acid, followed by washing with pure methanol.
Re-activation: Re-activate the deprotected MOF using the same procedure as in Protocol 2 (Step 5) to ensure the pores are clean and accessible for subsequent applications.
Parameter
Condition
Rationale & Citation
Reagent
Trifluoroacetic acid (TFA) or HCl
Strong acids efficiently cleave the acid-labile Boc group.[14][16]
Solvent
Dichloromethane (DCM), Methanol
Must be able to suspend the MOF without degrading its structure.
Temperature
Room Temperature
The reaction is typically fast and does not require heating, which helps preserve the MOF's integrity.[13]
Duration
1-12 hours
Reaction time varies depending on the MOF's porosity and the accessibility of the Boc groups.
Table 1: Typical conditions for acid-catalyzed Boc deprotection in MOFs.
Part IV: Comprehensive Characterization Protocols
Rigorous characterization is essential to validate the success of each synthetic and modification step. The following techniques provide a self-validating system to confirm the structure, integrity, and functionality of the material.
1. Powder X-Ray Diffraction (PXRD)
Purpose: To confirm the crystallinity and phase purity of the MOF before and after deprotection. The peak positions should remain largely unchanged, indicating that the underlying framework structure is preserved.[17][18]
Protocol:
Gently grind a small sample of the activated MOF to a fine powder.
Pack the powder onto a low-background sample holder.
Collect data over a 2θ range (e.g., 5-50°) using a Cu Kα radiation source.[19]
Compare the resulting diffractogram to the pattern of the parent MOF and a simulated pattern from single-crystal data if available.
Purpose: To provide direct evidence of the Boc group's presence and its subsequent removal.
Protocol:
Mix a small amount of the MOF sample with dry potassium bromide (KBr).
Press the mixture into a thin, transparent pellet.
Record the spectrum.
Expected Observations: The Boc-protected MOF will show characteristic C=O stretching vibrations (around 1700 cm⁻¹) and N-H bending (around 1500 cm⁻¹) of the carbamate. After deprotection, these peaks should disappear, and the characteristic N-H stretching vibrations of the free primary amine will appear (typically a doublet around 3350-3500 cm⁻¹).[20]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the covalent incorporation of the ligand and the success of the deprotection at a molecular level.
Protocol:
Digest a small, precisely weighed amount of the MOF sample in a deuterated solvent containing a strong acid or base (e.g., D₂SO₄ in DMSO-d₆ or NaOD in D₂O) to break down the framework and release the organic linkers into the solution.[20][21]
Record the ¹H NMR spectrum.
Expected Observations: The spectrum of the digested Boc-MOF will show a prominent peak around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. This peak will be absent in the spectrum of the digested deprotected MOF.[22]
4. Thermogravimetric Analysis (TGA)
Purpose: To assess the thermal stability of the MOF and confirm the removal of the Boc group.
Protocol:
Place a small amount of activated MOF in an alumina crucible.
Heat the sample under an inert atmosphere (e.g., N₂) at a constant ramp rate (e.g., 5-10 °C/min) to a high temperature (e.g., 600 °C).[23]
Expected Observations: The TGA curve for the Boc-protected MOF will show a distinct weight loss step corresponding to the thermal decomposition of the Boc group, in addition to the main framework decomposition at a higher temperature.[24] The deprotected MOF will lack this initial weight loss step, exhibiting higher thermal stability in that region.[23]
5. N₂ Sorption Analysis (BET Surface Area)
Purpose: To measure the porosity and surface area of the MOFs.
Protocol:
Degas a sample of the activated MOF under vacuum at an elevated temperature (e.g., 120-150 °C) to remove any adsorbed guests.
Measure the N₂ adsorption-desorption isotherm at 77 K.
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) model.
Expected Observations: Successful deprotection and re-activation should result in a porous material. The BET surface area may increase after deprotection due to the removal of the bulky Boc groups, which unblocks pore volume, or decrease slightly due to minor framework changes.[25]
Characterization Technique
Boc-Protected MOF
Amine-Functionalized MOF (Post-Deprotection)
PXRD
Crystalline pattern matching simulation
Crystalline pattern retained, minimal peak shifts
FT-IR
Strong C=O stretch (~1700 cm⁻¹)
Absence of C=O stretch, appearance of N-H stretches (~3350-3500 cm⁻¹)
¹H NMR (Digested)
Peak for tert-butyl protons (~1.5 ppm)
Absence of tert-butyl peak
TGA
Weight loss step for Boc group decomposition
Absence of the initial Boc-related weight loss
BET Surface Area
High surface area
High surface area, potentially increased
Table 2: Summary of expected characterization results.
Logical Flow for MOF Characterization
Caption: A self-validating characterization workflow for each stage.
Part V: Applications in Drug Development
The resulting amine-functionalized MOFs serve as a versatile platform for applications in drug development.[26] The primary amine groups introduced into the pores significantly alter the surface chemistry, providing sites for:
Enhanced Drug Loading: The amino groups can form strong hydrogen bonds with drug molecules containing hydroxyl or carboxyl groups, leading to higher loading capacities and more controlled release profiles compared to their unfunctionalized counterparts.[4][5]
Covalent Drug Conjugation: The nucleophilic amine can be used to covalently attach drugs, prodrugs, or targeting ligands via amide bond formation. This allows for the creation of sophisticated drug delivery systems where the therapeutic agent is securely anchored until it reaches its target.[18][27]
Stimuli-Responsive Release: The basicity of the amino group makes the MOF sensitive to pH. In acidic environments, such as those found in tumor tissues or endosomes, the amine becomes protonated. This change in charge can trigger the release of an electrostatically bound drug, enabling targeted delivery.[26]
References
Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs. (2025).
Powder X‐ray diffraction patterns of the synthesized MOFs (a)... (n.d.). ResearchGate. [Link]
Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. (2013). Chemistry | Illinois. [Link]
Post-Synthetic Modification of a Metal–Organic Framework Glass. (2022). Chemistry of Materials. [Link]
Post-Synthetic Modifications of Iron-Carboxylate Nanoscale Metal-Organic Frameworks for Imaging and Drug Delivery. (n.d.). PMC. [Link]
Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers. (2025). Ask this paper - Bohrium. [Link]
Metal-Organic Framework (MOFs) for Drug Delivery Applications. (n.d.). Semantic Scholar. [Link]
the-thermal-stability-of-metal-organic-frameworks. (2020). Ask this paper - Bohrium. [Link]
POST-SYNTHETIC MODIFICATION OF METAL-OXO CLUSTERS OF METAL-ORGANIC FRAMEWORKS (MOFS) FOR AQUEOUS APPLICATIONS. (2024). LUTPub. [Link]
Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. (2020). PubMed. [Link]
The Chemistry of CO2 Capture in an Amine-Functionalized Metal–Organic Framework under Dry and Humid Conditions. (2017). Omar Yaghi. [Link]
Post-Synthetic Modification of Metal-Organic Frameworks (MOFs) and Polyhedra (MOPs). (n.d.). ddd-UAB. [Link]
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BOC Protection and Deprotection. (2021). J&K Scientific LLC. [Link]
Schematic of the protection-deprotection strategy using bulky... (n.d.). ResearchGate. [Link]
Post-synthetic modification of an amino-functionalized metal–organic framework for highly efficient enrichment of N-linked glycopeptides. (n.d.). Nanoscale (RSC Publishing). [Link]
Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. (2022). Arizona State University. [Link]
Development of Amine-Functionalized Metal-Organic Frameworks Hollow Fiber Mixed Matrix Membranes for CO2 and CH4 Separation: A Review. (2022). MDPI. [Link]
RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. (2021). MDPI. [Link]
Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2025). Ask this paper - Bohrium. [Link]
Design and Functionalization of Metal-Organic Frameworks for Chemical Gas Sensor Applications. (2024). Universität Freiburg. [Link]
Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. (2022). Inorganic Chemistry - ACS Publications. [Link]
CHAPTER 3: Post‐synthetic Modification of MOFs. (n.d.). Books - The Royal Society of Chemistry. [Link]
Postsynthetic Modification of Metal-Organic Frameworks--A Progress Report. (2011). PubMed. [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC. [Link]
Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties. (n.d.). PMC - PubMed Central. [Link]
Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. (2023). ACS Omega. [Link]
Boc Protecting Group for Amines. (2023). Chemistry Steps. [Link]
Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. (n.d.). PubMed Central. [Link]
Biologically Derived Metal Organic Frameworks. (n.d.). Infoscience. [Link]
Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. (n.d.). Dalton Transactions (RSC Publishing). [Link]
Activated amino containing metal organic framework (mof) compositions, process of making and process of use thereof. (n.d.).
A general thermolabile protecting group strategy for organocatalytic metal-organic frameworks. (2011). PubMed. [Link]
Physiochemical characterization of metal organic framework materials: A mini review. (n.d.). PMC. [Link]
Synthesis of Metal Organic Frameworks by Ball-Milling. (2020). MDPI. [Link]
Amino-functionalized Fe/Co bimetallic MOFs for accelerated Fe (III)/Fe (II) cycling and efficient degradation of sulfamethoxazole in Fenton-like system. (n.d.). PMC. [Link]
Application Notes and Protocols for the Preparation and Characterization of Liquid Crystals from Boc-Amino Biphenyl Carboxylic Acid Derivatives
Abstract This technical guide provides a comprehensive framework for the synthesis and characterization of novel calamitic liquid crystals derived from tert-butyloxycarbonyl (Boc)-protected amino biphenyl carboxylic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the synthesis and characterization of novel calamitic liquid crystals derived from tert-butyloxycarbonyl (Boc)-protected amino biphenyl carboxylic acids. Biphenyl moieties are a cornerstone in the design of thermotropic liquid crystals due to their rigid, linear structure which promotes the formation of anisotropic mesophases.[1][2][3] The introduction of an amino group, protected by the acid-labile Boc group, offers a versatile synthetic handle for further functionalization, while the carboxylic acid provides a convenient point for esterification to append flexible terminal chains. This document details a step-by-step synthetic protocol, purification methods, and a complete guide to the characterization of the resulting liquid crystalline materials using Polarizing Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust understanding of the structure-property relationships in this class of liquid crystals.
Introduction: The Rationale for Boc-Amino Biphenyl Carboxylic Acid-Based Liquid Crystals
Calamitic, or rod-like, liquid crystals are characterized by their elongated molecular shape, which typically consists of a rigid core, flexible terminal groups, and often a linking group.[4][5] The biphenyl unit is a well-established rigid core that contributes to the formation of various mesophases, including the technologically important nematic and smectic phases.[1][6] The introduction of functional groups onto the biphenyl core allows for the fine-tuning of the material's physical properties, such as its clearing point, viscosity, and dielectric anisotropy.
The strategic incorporation of a Boc-protected amino group serves a dual purpose. Firstly, the Boc group is a widely used and reliable protecting group for amines that is stable under a variety of reaction conditions but can be readily removed under acidic conditions.[7][8][9] This allows for the selective modification of other parts of the molecule without affecting the amino group. Secondly, the presence of the amino group, once deprotected, opens up avenues for further molecular engineering, such as the introduction of chiral centers or the attachment of other functional moieties through amide bond formation.
This guide will focus on the synthesis of a representative calamitic liquid crystal, 4'-(Boc-amino)-[1,1'-biphenyl]-4-yl octyl carbonate , to illustrate the key synthetic and characterization principles.
Synthesis and Purification
The synthesis of the target liquid crystal involves a multi-step process, beginning with the protection of the amino group of 4'-amino-[1,1'-biphenyl]-4-carboxylic acid, followed by esterification with a long-chain alcohol.
Materials and Reagents
4'-amino-[1,1'-biphenyl]-4-carboxylic acid
Di-tert-butyl dicarbonate (Boc)₂O
Triethylamine (TEA)
Tetrahydrofuran (THF)
1-Octanol
N,N'-Dicyclohexylcarbodiimide (DCC)
4-(Dimethylamino)pyridine (DMAP)
Dichloromethane (DCM)
Ethyl acetate
Hexane
Hydrochloric acid (HCl)
Sodium bicarbonate (NaHCO₃)
Magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of the target liquid crystal.
Experimental Protocols
Protocol 1: Synthesis of 4'-(tert-butoxycarbonylamino)-[1,1'-biphenyl]-4-carboxylic acid
In a 250 mL round-bottom flask, dissolve 4'-amino-[1,1'-biphenyl]-4-carboxylic acid (1 equivalent) in 100 mL of THF.
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) portion-wise to the reaction mixture. The use of a slight excess of (Boc)₂O ensures complete conversion of the starting material.[10]
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
Once the reaction is complete, remove the THF under reduced pressure.
Dissolve the residue in ethyl acetate and wash with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure Boc-protected amino biphenyl carboxylic acid.
Protocol 2: Synthesis of Octyl 4'-(tert-butoxycarbonylamino)-[1,1'-biphenyl]-4-carboxylate
To a solution of 4'-(tert-butoxycarbonylamino)-[1,1'-biphenyl]-4-carboxylic acid (1 equivalent) in dry DCM (100 mL) in a 250 mL round-bottom flask, add 1-octanol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add a solution of DCC (1.1 equivalents) in dry DCM (20 mL) to the reaction mixture. The DCC acts as a coupling agent to facilitate the esterification.[11]
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure liquid crystal.
Characterization of Liquid Crystalline Properties
The characterization of the synthesized compound is crucial to confirm its chemical structure and to determine its liquid crystalline properties.
Spectroscopic and Analytical Data
The structure of the final product should be confirmed by standard spectroscopic methods:
¹H NMR and ¹³C NMR: To confirm the molecular structure and the presence of all functional groups.
FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H and C=O stretches of the Boc group and the ester carbonyl.
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of the synthesized compound.
Investigation of Mesomorphic Behavior
The liquid crystalline behavior of the synthesized compound is investigated using a combination of Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
POM is a fundamental technique for the direct visualization of liquid crystalline phases and their characteristic textures.[12][13][14]
Protocol 3: POM Analysis
Place a small amount of the synthesized compound on a clean glass microscope slide and cover it with a coverslip.
Place the slide on a hot stage attached to a polarizing microscope.
Heat the sample at a controlled rate (e.g., 10 °C/min) and observe the changes in the texture.
Note the temperatures at which phase transitions occur.
Cool the sample from the isotropic liquid phase at a controlled rate (e.g., 10 °C/min) and observe the formation of liquid crystalline textures.
Capture images of the characteristic textures observed for each mesophase. Nematic phases typically exhibit a threaded or schlieren texture, while smectic phases show focal conic or fan-like textures.[4][15]
DSC is a powerful technique used to determine the temperatures and enthalpies of phase transitions.[16][17][18]
Protocol 4: DSC Analysis
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
Place the pan in the DSC instrument and an empty pan as a reference.
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic phase).
Cool the sample at the same rate to a temperature below its crystallization point.
Perform a second heating scan to observe the thermal behavior of the material after a controlled thermal history.
The resulting thermogram will show endothermic peaks for melting and clearing transitions upon heating, and exothermic peaks for crystallization and mesophase formation upon cooling.[16][19]
Structural Analysis by X-ray Diffraction (XRD)
XRD is employed to gain detailed information about the molecular arrangement within the liquid crystalline phases, such as layer spacing in smectic phases.[20][21][22]
Protocol 5: XRD Analysis
Introduce the sample into a capillary tube and place it in a temperature-controlled holder in the XRD instrument.
Align the sample in the X-ray beam.
Collect diffraction patterns at different temperatures corresponding to the observed liquid crystalline phases.
For a nematic phase, a diffuse halo at wide angles will be observed, indicating short-range positional order.
For a smectic A phase, a sharp reflection at a small angle will be observed, corresponding to the layer spacing, in addition to the diffuse wide-angle scattering.[23][24]
Data Presentation and Interpretation
Tabulated Thermal Data
The phase transition temperatures and corresponding enthalpy changes obtained from DSC are summarized in the table below.
Transition
Onset Temperature (°C)
Peak Temperature (°C)
Enthalpy Change (ΔH, J/g)
Heating Cycle
Crystal to Nematic (K → N)
Tm
Tp,m
ΔHm
Nematic to Isotropic (N → I)
Tc
Tp,c
ΔHc
Cooling Cycle
Isotropic to Nematic (I → N)
Ti
Tp,i
ΔHi
Nematic to Crystal (N → K)
Tk
Tp,k
ΔHk
Visualization of Liquid Crystalline Phases
Caption: Phase transitions of a calamitic liquid crystal upon heating.
Conclusion and Future Perspectives
This application note has provided a detailed protocol for the synthesis and characterization of a novel calamitic liquid crystal based on a Boc-amino biphenyl carboxylic acid derivative. The methodologies described herein are robust and can be adapted for the preparation of a wide range of analogous materials with tailored properties. The strategic use of the Boc protecting group allows for the creation of a versatile platform for further chemical modifications, paving the way for the development of advanced liquid crystalline materials for applications in displays, sensors, and other smart technologies.[25][26] Future work could involve the deprotection of the amino group and subsequent functionalization to explore the impact on the mesomorphic behavior and to introduce new functionalities.
References
A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem. (URL: )
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC. (URL: [Link])
Characterization of Mesogenic Properties in Calamitic Liquid Crystals: An In-depth Technical Guide - Benchchem. (URL: )
tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])
7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy - Chemistry LibreTexts. (URL: [Link])
Effect of connectivity and terminal functionality on mesophase behaviour of thermotropic liquid crystals containing biphenyl units - Taylor & Francis. (URL: [Link])
Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy- - Science Publications. (URL: [Link])
Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro - CSK Scientific Press. (URL: [Link])
Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (URL: [Link])
Boc Deprotection - TFA - Common Organic Chemistry. (URL: [Link])
Synthesis and characterisation of novel calamitic liquid crystalline compounds - Taylor & Francis Online. (URL: [Link])
design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. (URL: [Link])
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (URL: [Link])
Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method | Scientific.Net. (URL: [Link])
Optical polarizing microscope textures of final liquid crystalline compounds 1-8. - ResearchGate. (URL: [Link])
Synthesis and characterization of thermotropic liquid crystalline polyesters with biphenyl unit in the main chain | Request PDF - ResearchGate. (URL: [Link])
Full article: Liquid crystal textures: an overview - Taylor & Francis. (URL: [Link])
X-ray studies of the phases and phase transitions of liquid crystals - IUCr Journals. (URL: [Link])
Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity - Journal of Chemical and Pharmaceutical Research. (URL: [Link])
Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope - PMC. (URL: [Link])
Fluorescence Study on Intermolecular Interactions between Mesogenic Biphenyl Moieties of a Thermotropic Liquid-Crystalline Polyester (PB-10) | Macromolecules - ACS Publications. (URL: [Link])
X-ray study of the nematic and smectic A phases of the cyano-substituted pyridines. (URL: [Link])
Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (URL: [Link])
Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals - ResearchGate. (URL: [Link])
Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies - Semantic Scholar. (URL: [Link])
Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl. (URL: [Link])
Preparation and use of biphenyl carboxylic acids, alcohols, and esters - Google P
DSC AND SMALL ANGLE X-RAY SCATTERING STUDIES ON SMECTIC AND NEMATIC PHASES OF TWO BI-SCHIFF'S·BASES - NBU-IR. (URL: [Link])
High resolution x-ray study of nematic-smectic-A and Smectic-A-reentrant nematic transitions in liquid crystal+aerosil gels - arXiv. (URL: [Link])
X-Ray Diffraction Study of Nematic Smectic A and C Liquid Crystals - Google Books. (URL: )
The Role of Biphenyls in Advanced Material Synthesis. (URL: [Link])
Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QM01116C. (URL: [Link])
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])
Development and Application of Liquid Crystals as Stimuli-Responsive Sensors - PMC. (URL: [Link])
One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC. (URL: [Link])
via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. (URL: [Link])
DE19831817C1 - Production of biphenyl carboxylic acid compounds - Google P
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (URL: [Link])
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Handling and Synthesis Protocols for Boc-Protected Biphenyl Amino Acids
Introduction & Scope
Boc-protected biphenyl acids (e.g., Boc-4-phenyl-L-phenylalanine, Boc-Bip-OH) are critical building blocks in the synthesis of peptidomimetics, PROTAC linkers, and hydrophobic cores of macrocyclic drugs. Their rigid biphenyl scaffold provides essential pi-stacking interactions and hydrophobic bulk. However, these same properties introduce significant synthetic challenges: extreme hydrophobicity , steric hindrance during coupling, and susceptibility to electrophilic aromatic substitution during deprotection.
This Application Note supersedes standard Fmoc/Boc protocols, offering a specialized workflow designed to prevent aggregation, minimize racemization, and ensure high-purity isolation.
Storage and Stability
While the biphenyl core is chemically robust, the carbamate (Boc) protecting group is sensitive to acid-catalyzed hydrolysis, which can be accelerated by atmospheric moisture.
Primary Storage: Store at -20°C in a desiccator.
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Stability Warning: Biphenyl derivatives are often amorphous solids that can trap solvent or moisture. Upon long-term storage, check for "clumping," which indicates moisture absorption and potential partial deprotection.
Solubility and Solvent Strategy
Standard peptide grade DMF (Dimethylformamide) is often insufficient for biphenyl derivatives at concentrations >0.1 M, leading to aggregation and "gelation" of the reaction mixture.
Optimized Solvent Protocol:
For Boc-Biphenyl-OH, NMP (N-Methyl-2-pyrrolidone) is the superior solvent due to its ability to disrupt beta-sheet-like aggregation of the hydrophobic biphenyl rings.
Solvent System
Solubility Rating
Recommended Use
DCM (Dichloromethane)
High
Good for initial dissolution, but poor for peptide coupling (slow kinetics).
DMF
Moderate
Standard use; risk of aggregation for sequences >3 residues.
NMP
Excellent
Preferred solvent for coupling reactions.
THF
Moderate
Avoid; potential for precipitation during activation.
DMSO
High
Use only as a co-solvent (max 10%) to break strong aggregation.
Visual Workflow: Solvent Selection Logic
Figure 1: Decision tree for solvent selection to prevent aggregation of hydrophobic biphenyl residues.
Activation and Coupling Protocol
The bulky biphenyl group creates a "steric shield" around the carboxylic acid, significantly slowing down nucleophilic attack. Standard DIC/HOBt coupling often results in incomplete conversion or deletion sequences. Furthermore, slow activation increases the window for racemization (conversion of L-isomer to D-isomer).
Base: 2,4,6-Collidine (TMP).[1] Note: Collidine is preferred over DIPEA as it is less basic and sterically hindered, significantly reducing base-catalyzed racemization.
Do not rely on the Kaiser Test (Ninhydrin). The steric bulk of the biphenyl group on the previous residue can prevent Ninhydrin from reacting, giving a false negative (indicating "complete coupling" when it is not).
Use the Chloranil Test: More sensitive for secondary amines and sterically hindered primary amines.
Boc Deprotection and Cation Scavenging
This is the most critical step for chemical integrity. Acidolytic removal of the Boc group generates a tert-butyl cation .[2][3]
The Hazard: The biphenyl ring is an electron-rich aromatic system. Without adequate scavenging, the tert-butyl cation will perform a Friedel-Crafts alkylation on the biphenyl ring, permanently modifying your drug substance (adding +56 Da mass).
Optional for electron-rich derivatives (e.g., methoxy-biphenyl): Add 2.5% Dithiothreitol (DTT) or Thioanisole.
Protocol:
Pre-swell resin in DCM.
Add TFA/DCM/TIS/H2O (50:45:2.5:2.5) .
Agitate for 1 minute, drain (removes bulk impurities).
Add fresh cocktail and agitate for 30 minutes.
Wash extensively with DCM then DMF to remove the scavenged cations.
Visual Mechanism: Why Scavengers Matter
Figure 2: Mechanistic pathway showing the necessity of TIS to intercept the tert-butyl cation and prevent alkylation of the biphenyl core.
Purification and Analysis
Biphenyl peptides are notoriously "sticky" on Reverse Phase HPLC (RP-HPLC), often eluting as broad, tailing peaks due to slow desorption kinetics.
Purification Strategy:
Column Selection: Avoid standard C18 if peak tailing occurs.
Recommended:C4 (Butyl) or Phenyl-Hexyl columns. These provide complementary pi-pi interactions that often separate biphenyl impurities better than pure hydrophobic C18.
Temperature: Heat the column to 45°C – 60°C . This increases mass transfer rates, sharpening the peaks significantly.
Technical Support Center: Solubility Protocols for 4'-(Boc-amino)-biphenyl-4-carboxylic acid
Answering the user's request. Introduction: Understanding the Solubility Challenge Welcome to the technical support guide for 4'-(Boc-amino)-biphenyl-4-carboxylic acid.
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user's request.
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for 4'-(Boc-amino)-biphenyl-4-carboxylic acid. Researchers frequently encounter solubility issues with this compound in common polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). This guide provides a systematic, causality-driven approach to overcoming these challenges, moving from basic physical methods to more robust chemical modifications.
The limited solubility of 4'-(Boc-amino)-biphenyl-4-carboxylic acid stems from its unique molecular structure. The molecule possesses a rigid, planar biphenyl core that promotes strong intermolecular π-stacking and crystal lattice energy, making it difficult for solvent molecules to penetrate.[1] While the carboxylic acid group can participate in hydrogen bonding, it can also form intermolecular dimers, further stabilizing the solid state and impeding dissolution.[2] Compounding this is the large, hydrophobic Boc-protecting group, which contributes to the compound's overall low affinity for many solvents. This guide will walk you through proven methods to disrupt these intermolecular forces and achieve clear, stable solutions for your experiments.
Q1: My 4'-(Boc-amino)-biphenyl-4-carboxylic acid is not dissolving in DMF or DMSO at room temperature. What are the first steps I should take?
A1: It is highly common for this compound to exhibit poor solubility at room temperature due to the factors described above. The initial approach should always involve physical methods to provide sufficient energy to overcome the compound's crystal lattice energy.
The first-line troubleshooting steps involve gentle heating and sonication. These methods increase the kinetic energy of the system, enhancing the rate and extent of dissolution without chemically altering your compound.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for solubility.
Protocol 1: Standard Dissolution via Heating and Sonication
Preparation: Add the desired mass of 4'-(Boc-amino)-biphenyl-4-carboxylic acid to a clean, dry vial.
Solvent Addition: Add the required volume of anhydrous DMF or DMSO to achieve your target concentration.
Heating: Place the vial in a heating block or water bath set to 40-60 °C. Caution: Do not exceed 60-70 °C for prolonged periods, as DMF can begin to slowly decompose, releasing dimethylamine which could potentially compromise Boc-group integrity over time.[3][4]
Agitation: Stir the mixture with a magnetic stir bar or vortex periodically.
Sonication: Place the vial in a bath sonicator for 15-30 minute intervals. Sonication uses ultrasonic waves to create and collapse microscopic bubbles, a process called cavitation, which helps to break apart solid agglomerates.[5]
Inspection: After each cycle of heating and sonication, remove the vial and visually inspect for undissolved solids against a bright background.
Iteration: Repeat steps 3-6 until a clear solution is obtained. If the compound remains insoluble after 2-3 cycles, it is unlikely that further application of this method will succeed.
Method
Parameter
Rationale
Heating
40 - 60 °C
Increases kinetic energy to overcome crystal lattice forces.
Sonication
15-30 min cycles
Mechanically breaks up solid particles and enhances solvent penetration.
Solvent Quality
Anhydrous grade
Water impurities can decrease the solubility of nonpolar compounds and interfere with subsequent reactions.
Q2: Physical methods failed to dissolve my compound. What is the next logical step?
A2: If physical methods are insufficient, the most effective strategy is to chemically modify the compound to increase its affinity for the solvent. For a carboxylic acid, this is best achieved by deprotonation to form a highly soluble carboxylate salt.
The neutral carboxylic acid (R-COOH) is only moderately polar. However, upon deprotonation with a base, it forms a carboxylate anion (R-COO⁻). This charged species can engage in very strong ion-dipole interactions with polar aprotic solvents like DMF and DMSO, leading to a dramatic increase in solubility.[6][7][8] This is a standard and highly reliable technique used in peptide synthesis and other areas of organic chemistry.[9][10]
Mechanism: Solubility Enhancement via Deprotonation
Caption: Deprotonation converts the acid to a salt, enhancing solubility.
Protocol 2: Dissolution via Salt Formation
This protocol is ideal for preparing stock solutions for reactions like amide couplings where the carboxylate is the active species.
Selection of Base: Choose a suitable non-nucleophilic organic base. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are excellent choices. Use a slight excess (1.1-1.2 equivalents) relative to the carboxylic acid.
Initial Suspension: Suspend the 4'-(Boc-amino)-biphenyl-4-carboxylic acid in the desired volume of anhydrous DMF or DMSO.
Base Addition: Add the base dropwise to the suspension while stirring at room temperature.
Observation: Continue stirring. Complete dissolution should occur within 5-15 minutes as the soluble carboxylate salt forms. The solution should become completely clear.
Confirmation: The formation of a clear, homogenous solution is a strong indicator of successful salt formation and solubilization.
Usage: The resulting solution of the carboxylate salt can be used directly in subsequent reactions (e.g., addition of coupling reagents for amide bond formation).
Base
Equivalents
Notes
Triethylamine (TEA)
1.1 - 1.2
Common, effective, and volatile enough to be removed under vacuum if necessary.
DIPEA (Hünig's base)
1.1 - 1.2
More sterically hindered and less nucleophilic than TEA, which can be advantageous in sensitive reactions.
Q3: Are there other options, such as using a co-solvent?
A3: While co-solvents can be effective, the deprotonation strategy (Q2) is generally more robust for this specific class of compounds. However, if chemical modification is undesirable for your application, a co-solvent system can be explored.
DMF and DMSO are powerful solvents, but sometimes adding a second solvent can disrupt the solute's crystal packing more effectively than a single solvent.[11] For peptide-related applications, N-Methyl-2-pyrrolidone (NMP) is often used in conjunction with DMF.[3][12]
Experimental Approach to Co-Solvents:
Attempt to dissolve the compound in pure NMP first to gauge its baseline solubility.
Prepare binary mixtures of DMF/NMP or DMSO/NMP in various ratios (e.g., 9:1, 4:1, 1:1).
Test the solubility of your compound in each mixture, using the heating and sonication protocol described in A1.
Monitor for full dissolution. Be aware that introducing a co-solvent may require re-optimization of downstream reaction or purification conditions.
Q4: What potential pitfalls should I be aware of during dissolution and handling?
A4: Several factors can complicate your experiment, even after achieving a clear solution.
Solvent Purity: Always use high-purity, anhydrous solvents. Water can significantly decrease the solubility of predominantly hydrophobic compounds and interfere with moisture-sensitive reactions.
DMF Decomposition: As mentioned, aged or improperly stored DMF can contain dimethylamine from hydrolysis.[3] This amine is basic and can prematurely deprotonate your acid or, in harsher conditions (e.g., prolonged high heat), potentially compromise the acid-labile Boc group.[] If your DMF has a strong fishy odor, consider using a fresh bottle or purifying it.
Solution Stability: Once dissolved (especially as a salt), use the solution promptly. Over extended periods, side reactions or degradation can occur. If you must store the solution, do so under an inert atmosphere (e.g., Argon or Nitrogen) at a low temperature to minimize degradation.
"Oiling Out": In some cases, particularly with co-solvents or upon cooling a heated solution, the compound may not precipitate as a solid but separate as an immiscible liquid phase ("oiling out"). This indicates that while the crystal lattice was broken, the compound is not truly solvated. If this occurs, a different solvent system or the deprotonation strategy is required.
References
PubChem. (n.d.). 4'-(Boc-amino)-biphenyl-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Chegg. (2020, August 21). Solved: Deprotonation of a carboxylic acid increases its... Retrieved from [Link]
Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]
University of Johannesburg. (n.d.). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. UJ Content. Retrieved from [Link]
Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Retrieved from [Link]
Cheméo. (n.d.). Biphenyl-4-carboxylic acid (CAS 92-92-2). Retrieved from [Link]
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? r/askscience. Retrieved from [Link]
Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]
Chegg. (2020, August 21). Solved: Deprotonation of a carboxylic acid increases its... Retrieved from [Link]
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
National Institutes of Health. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC. Retrieved from [Link]
Reddit. (2022, February 16). Can I heat DMF and DMSO at 140 oC to remove any moisture impurity in it? r/chemistry. Retrieved from [Link]
ResearchGate. (2021, November 24). How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF? Retrieved from [Link]
Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]
MDPI. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Topic: Optimization of N-Boc cleavage in sterically hindered/electron-rich biphenyl scaffolds.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary: The Biphenyl Challenge
Boc deprotection is often trivialized as "just add acid," but biphenyl derivatives present a unique dual-threat profile that causes standard protocols to fail:
Electronic Traps (The +56 Mass Problem): Biphenyl systems are often electron-rich. The tert-butyl cation (
) generated during cleavage is a potent electrophile.[1] Without adequate scavenging, it will re-attach to the aromatic ring via Friedel-Crafts alkylation, creating an inseparable impurity (M+56).
Steric Walls: Ortho-substituted biphenyls possess high rotational energy barriers (atropisomerism). This steric bulk shields the carbamate nitrogen, dramatically slowing reaction kinetics and often requiring forcing conditions that degrade other functional groups.
This guide provides validated protocols to navigate these competing constraints.
Mechanism & Diagnostics[2]
Visualizing the "Danger Zone"
The following pathway illustrates the competition between the desired deprotection and the irreversible Friedel-Crafts side reaction.
Figure 1: The "t-Butyl Trap." The red path represents the irreversible alkylation of the biphenyl ring. The green path represents the successful interception of the cation by a scavenger.
Troubleshooting Guide & FAQs
Case A: The "Ghost Peak" (M+56)
Symptom: LCMS shows a persistent impurity with a mass of M+56 relative to the desired product.
Diagnosis: Friedel-Crafts Alkylation.[2] The tert-butyl cation attacked your electron-rich biphenyl ring.
Root Cause: Insufficient cation scavenging in an electron-rich system.
Protocol 1: The "High-Load" Scavenger Cocktail
Use this for electron-rich biphenyls (e.g., methoxy-, amino-, or alkyl-substituted).
Solvent System: DCM (Dichloromethane) is preferred over Dioxane here to maintain solubility of the scavenger.
Reagent Prep: Prepare a solution of TFA:DCM:TES (Trifluoroacetic acid : Dichloromethane : Triethylsilane) in a 50:45:5 ratio.
Note: Thioanisole (5%) can replace TES if the substrate contains easy-to-reduce groups that might be sensitive to silanes, though TES is generally cleaner.
Execution:
Dissolve substrate in the DCM/Scavenger mix first.
Add TFA dropwise at 0°C.
Warm to Room Temperature (RT) and monitor.
Why it works: Triethylsilane (TES) acts as a "hydride sponge," rapidly reducing the
cation to isobutane (gas), which escapes the system, permanently removing the electrophile [1].
Case B: The "Stalled Reaction"
Symptom: 50% conversion after 4 hours; adding more TFA degrades the molecule.
Diagnosis: Steric Shielding. Ortho-substituents on the biphenyl ring are physically blocking the protonation of the carbamate.
Root Cause: TFA is a weak acid in organic media (
~0.23). It lacks the protonating power to overcome the steric barrier efficiently.
Protocol 2: The Kinetic Hammer (HCl/Dioxane)
Use this for sterically hindered, electron-deficient rings.
Reagent:4M HCl in Dioxane (Commercial or freshly prepared).
Execution:
Suspend substrate in minimal Dioxane.
Add 4M HCl/Dioxane (10-20 equivalents).
Critical Step: If RT is too slow, heat to 40°C. Unlike TFA, HCl/Dioxane is less prone to promoting polymerization, but watch for acid-catalyzed hydrolysis of other groups.
Why it works: HCl is a stronger acid and the chloride ion is a smaller counter-ion than trifluoroacetate, allowing better penetration into the steric pocket [2].
Case C: The "Collateral Damage"
Symptom: Boc is gone, but so is your boronic ester, silyl ether, or acetal.
Diagnosis: Acid Hydrolysis.[3][4] The conditions were too harsh for the scaffold.
Root Cause: Protic acids (TFA/HCl) inevitably introduce protons that cleave acid-sensitive protecting groups.
Protocol 3: The Lewis Acid Bypass (ZnBr2)
Use this for substrates with acid-sensitive moieties (e.g., Suzuki precursors).
Workup: Quench with aqueous sodium bicarbonate to break the Zinc-amine complex.
Why it works: This is a coordination-driven mechanism. Zn(II) coordinates to the Boc carbonyl, inducing cleavage without generating a high concentration of free protons. It is highly selective for secondary Boc-amines and leaves primary Boc-amines and acid-sensitive ethers intact [3].
Decision Matrix: Selecting the Right Reagent
Do not guess. Use this logic flow to select the optimal deprotection strategy.
Figure 2: Reagent Selection Logic. Follow the path based on your substrate's electronic and structural properties.
Comparative Data: Reagent Profiles
Reagent System
Relative Rate
Scavenger Need
Selectivity
Risk Profile
TFA / DCM
Moderate
High
Low
High risk of Friedel-Crafts alkylation on biphenyls.
4M HCl / Dioxane
Fast
Moderate
Moderate
Good for steric bulk; risk of cleavage of other groups.
ZnBr2 / DCM
Slow
Low
High
Excellent for preserving boronic esters/ethers.
TMSOTf / 2,6-Lutidine
Fast
Low
High
"Surgical" removal; mildest conditions but moisture sensitive [4].
References
Lundt, B. F., et al. (1978).[7][8] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[7][8]
Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 58(4), 338-341.[9][10]
Nigam, S. C., et al. (1989). "Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent." Synthetic Communications, 19(18), 3139-3142.[11]
Sakaitani, M., & Ohfune, Y. (1990). "Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate ion equivalent." Journal of Organic Chemistry, 55(3), 870-876.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Boc-Amino Biphenyl Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns.[1][2] This guide offers an in-depth exploration of the characteristic fragmentation pathways of tert-butoxycarbonyl (Boc)-protected amino biphenyl carboxylic acid, a structural motif frequently encountered in medicinal chemistry. By understanding these patterns, researchers can confidently identify this and related molecules, differentiate isomers, and characterize impurities.
This guide will delve into the predictable fragmentation of the three key moieties of the molecule—the Boc-protecting group, the biphenyl core, and the carboxylic acid function. We will then synthesize this information to predict the overall fragmentation pattern of the complete molecule, providing a comparative analysis of expected ion formations under typical electrospray ionization (ESI) and collision-induced dissociation (CID) conditions.
The Trinity of Fragmentation: Deconstructing the Core Components
The fragmentation of Boc-amino biphenyl carboxylic acid in a tandem mass spectrometer is best understood by first examining the behavior of its constituent parts.
The Signature Breakdown of the Boc Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis, and its fragmentation pattern is well-characterized and highly diagnostic.[3] Under CID conditions, the protonated Boc-protected amine undergoes a series of characteristic neutral losses:
Loss of Isobutylene (56 Da): The most prominent fragmentation pathway involves the elimination of isobutylene (C₄H₈) through a six-membered ring transition state, often described as a McLafferty-like rearrangement.[4][5] This results in a carbamic acid intermediate which readily decarboxylates.
Loss of the tert-Butyl Radical (57 Da): Cleavage of the bond between the oxygen and the tert-butyl group can lead to the loss of a tert-butyl radical (•C(CH₃)₃).
Loss of Carbon Dioxide (44 Da): Following the initial loss of isobutylene, the resulting carbamic acid is unstable and rapidly loses carbon dioxide.
Combined Loss of Isobutylene and Carbon Dioxide (100 Da): A very common observation is the combined loss of both isobutylene and carbon dioxide, corresponding to the complete removal of the Boc protecting group, leaving the free amine.
These fragmentation pathways provide clear markers for the presence of a Boc group in a molecule.
The Fragmentation of the Biphenyl Core
The biphenyl moiety, a rigid and aromatic structure, is generally more stable under typical ESI-MS/MS conditions compared to the labile Boc group. Its fragmentation often requires higher collision energies. When fragmentation does occur, it can involve:
Cleavage of the Biphenyl Bond: Under higher energy conditions, the central carbon-carbon bond linking the two phenyl rings can cleave, although this is less common.
Losses from Substituents: Fragmentation is more likely to be directed by the functional groups attached to the biphenyl rings.
Ring Opening: At very high energies, fragmentation can involve the opening of the aromatic rings, leading to a complex series of smaller fragment ions.
In the context of Boc-amino biphenyl carboxylic acid, the biphenyl core often remains intact, with fragmentation being initiated at the more labile amino and carboxylic acid groups.
The Fragmentation of the Carboxylic Acid Group
Aromatic carboxylic acids also exhibit characteristic fragmentation patterns in mass spectrometry.[6][7] For a protonated or deprotonated biphenyl carboxylic acid, common neutral losses include:
Loss of Water (18 Da): The loss of H₂O from the protonated molecule is a common fragmentation pathway for carboxylic acids.
Loss of the Hydroxyl Radical (17 Da): Cleavage of the C-OH bond can result in the loss of a hydroxyl radical.
Loss of the Carboxyl Group (45 Da): The entire COOH group can be lost as a radical.
Decarboxylation (Loss of CO₂ - 44 Da): The loss of carbon dioxide is a very common fragmentation pathway, especially in the negative ion mode.
Synthesizing the Fragments: The Predicted Mass Spectrum of Boc-Amino Biphenyl Carboxylic Acid
By combining the fragmentation patterns of the individual moieties, we can predict the major product ions that would be observed in the MS/MS spectrum of 4'-(Boc-amino)-biphenyl-4-carboxylic acid (Molecular Formula: C₁₈H₁₉NO₄, Molecular Weight: 313.35 g/mol ).[8]
Table 1: Predicted Major Fragment Ions of Protonated Boc-Amino Biphenyl Carboxylic Acid ([M+H]⁺, m/z 314.1)
Precursor Ion (m/z)
Proposed Neutral Loss
Fragment Ion (m/z)
Moiety of Origin
314.1
C₄H₈ (Isobutylene)
258.1
Boc Group
314.1
C₄H₈ + CO₂
214.1
Boc Group
314.1
H₂O
296.1
Carboxylic Acid
314.1
COOH
269.1
Carboxylic Acid
258.1
CO₂
214.1
Boc Group/Carboxylic Acid
258.1
H₂O
240.1
Carboxylic Acid
214.1
H₂O
196.1
Carboxylic Acid
214.1
CO
186.1
Carboxylic Acid/Biphenyl
The fragmentation cascade is expected to be initiated by the facile loss of isobutylene from the Boc group, given its high lability. Subsequent fragmentation of the resulting ion (m/z 258.1) would then likely involve losses from the carboxylic acid group or the further loss of CO₂ from the carbamic acid intermediate.
Comparative Analysis with Alternative Structures
To illustrate the diagnostic power of these fragmentation patterns, let's consider a hypothetical structural isomer, where the Boc-amino and carboxylic acid groups are on the same phenyl ring. In this case, while the initial losses from the Boc group would be identical, subsequent fragmentation involving interactions between the two functional groups (e.g., intramolecular water loss) might lead to different product ions and relative abundances, allowing for their differentiation.
Furthermore, a comparison with a related compound lacking the carboxylic acid, such as N-Boc-4-aminobiphenyl, would show the characteristic Boc group fragmentations but would be absent of the neutral losses of water and the carboxyl group, highlighting the contribution of the carboxylic acid to the overall fragmentation pattern.
Experimental Protocol: A Step-by-Step Guide to Analysis
To obtain high-quality MS/MS data for Boc-amino biphenyl carboxylic acid, the following experimental workflow is recommended.
4'-(Boc-amino)-biphenyl-4-carboxylic acid: Proper Disposal & Handling Guide
Executive Summary: Immediate Action Plan Do NOT dispose of 4'-(Boc-amino)-biphenyl-4-carboxylic acid in municipal trash or down the drain. This compound is a functionalized biphenyl derivative used in peptide synthesis a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Plan
Do NOT dispose of 4'-(Boc-amino)-biphenyl-4-carboxylic acid in municipal trash or down the drain. This compound is a functionalized biphenyl derivative used in peptide synthesis and medicinal chemistry. While the Boc (tert-butyloxycarbonyl) group reduces the immediate reactivity of the amine, the biphenyl core presents potential environmental persistence and aquatic toxicity risks.
Core Disposal Directive:
Solid Waste: Segregate as Hazardous Solid Waste (Organic) .
Liquid Waste: Dissolve in compatible solvents (e.g., DMSO, Methanol) and segregate as Non-Halogenated Organic Waste (unless halogenated solvents are present).
Destruction Method: High-temperature incineration with afterburner and scrubber.
Chemical Profile & Identity Verification
Before disposal, verify the chemical identity. Mismatched CAS numbers in inventory systems are a common source of disposal errors.
222986-59-6 (Note: Often confused with the deprotected parent 4'-amino-4-biphenylcarboxylic acid, CAS 5736-19-6)
Molecular Formula
C₁₈H₁₉NO₄
Molecular Weight
313.35 g/mol
Physical State
White to off-white powder
Acidity (pKa)
~4.2 (Carboxylic acid)
Expert Insight: The Boc group renders the molecule lipophilic and acid-labile. Exposure to strong acids (HCl, TFA) during waste consolidation will release isobutylene gas and CO₂. Do not mix with acidic waste streams to prevent container pressurization.
Hazard Identification (The "Why")
To ensure a self-validating safety system, you must understand the specific hazards driving the disposal protocol.
STOT-SE (Category 3): May cause respiratory irritation.[3][4]
Environmental Hazard: Biphenyl derivatives are often toxic to aquatic life with long-lasting effects.[1] Prevention of environmental release is the primary regulatory driver.
Chemical Incompatibility:
Strong Acids: Causes deprotection, gas evolution, and heat.
Strong Oxidizers: Risk of exothermic reaction with the biphenyl ring.
Waste Stream Segregation Strategy
Effective disposal relies on correct segregation at the bench. Use the following logic flow to determine the correct waste container.
Figure 1: Decision logic for segregating Boc-amino-biphenyl waste streams to ensure regulatory compliance and safety.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spills)
Applicability: Expired chemicals, synthesis failures, or spill cleanup materials.
PPE Selection:
Gloves: Nitrile (minimum 0.11 mm thickness). Double gloving recommended if dissolving in organic solvents.
Respiratory: N95 mask or fume hood operation required to prevent inhalation of dust.
Container Preparation:
Select a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.
Labeling: Affix a hazardous waste label. Write the full chemical name. Do not use abbreviations (e.g., avoid writing just "Boc-Biphenyl").
Transfer:
Transfer the solid using a chemically inert spatula.
Wipe the spatula with a solvent-dampened Kimwipe and place the wipe in the same container.
Sealing: Cap tightly. Ensure no powder residue remains on the exterior threads.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors from recrystallization or HPLC fractions.
Solvent Compatibility Check:
Ensure the solution pH is between 5 and 9. If the solution is highly acidic (e.g., contains TFA), neutralize slowly with Sodium Bicarbonate before capping to prevent gas buildup.
Segregation:
If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.
If dissolved in Methanol , Ethyl Acetate , or DMSO : Use the Non-Halogenated Waste carboy.
Volume Management: Fill containers only to 90% capacity to allow for thermal expansion.
Emergency Spill Response
Scenario: You drop a 5g bottle of 4'-(Boc-amino)-biphenyl-4-carboxylic acid powder on the floor.
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
PPE Up: Don safety goggles, lab coat, and double nitrile gloves.
Contain: Cover the spill with a dust suppressant (or wet paper towels) to prevent airborne particles.
Verification: Use a UV lamp (254 nm) if available. The biphenyl core often fluoresces, allowing you to visualize and remove invisible residues.
Dispose: Label the debris as "Hazardous Waste: Solid Debris contaminated with Boc-amino-biphenyl."
Regulatory Compliance (RCRA Context)
In the United States, this compound is not explicitly listed on the EPA's P-list or U-list. However, it must be characterized by the generator.
Waste Code Determination:
If the waste exhibits ignitability (e.g., in flammable solvent): D001 .[5]
If pure solid: It typically falls under Non-Regulated Chemical Waste for transport but must be managed as Hazardous Waste for destruction due to toxicity potential.
Best Practice: Treat as RCRA Hazardous to ensure incineration. Landfilling organic synthesis intermediates is scientifically irresponsible due to leaching risks.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22709454, 4'-(Boc-amino)-biphenyl-4-carboxylic acid. Retrieved October 26, 2023.
Operational Guide: Personal Protective Equipment for Handling 4'-(Boc-amino)-biphenyl-4-carboxylic acid
This guide provides essential safety protocols and procedural guidance for the handling and disposal of 4'-(Boc-amino)-biphenyl-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and procedural guidance for the handling and disposal of 4'-(Boc-amino)-biphenyl-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice. Our commitment is to provide value beyond the product, building a foundation of trust through technical expertise and a dedication to safety.
Hazard Assessment and Risk Analysis
4'-(Boc-amino)-biphenyl-4-carboxylic acid is a solid, often a powder, used as a building block in organic synthesis. While it is not classified as acutely toxic, its physical form and chemical nature present specific hazards that necessitate rigorous control measures. The primary risks are associated with irritation upon contact with the skin, eyes, or respiratory system.[1][2][3][4] The toxicological properties of many specialized chemical reagents have not been exhaustively investigated, demanding a conservative and diligent approach to safety.[5][6]
The core principle of chemical safety is to minimize exposure. This is achieved first through engineering controls, then administrative controls, and finally, with Personal Protective Equipment (PPE) as the last line of defense against exposure.[7]
Table 1: GHS Hazard Identification
Hazard Class
Hazard Statement
Precautionary Statement Codes
Skin Irritation (Category 2)
H315: Causes skin irritation.
P264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation (Category 2)
H319: Causes serious eye irritation.
P280, P305+P351+P338, P337+P313
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233 |
Data synthesized from multiple supplier Safety Data Sheets.[2][3][4]
Core Protective Measures: Engineering Controls & PPE
A multi-layered approach is essential for safely handling this compound. Engineering controls are the first and most effective line of defense.
Primary Engineering Controls: The First Line of Defense
Before any personal equipment is considered, the workspace must be designed to contain the hazard.
Chemical Fume Hood: All weighing, transferring, and handling of 4'-(Boc-amino)-biphenyl-4-carboxylic acid powder must be conducted inside a certified chemical fume hood. This is the most critical step in preventing the generation of airborne dust and minimizing respiratory exposure.[8]
Ventilated Enclosures: For repetitive weighing tasks, a dedicated ventilated balance enclosure can provide excellent containment and user protection.
Personal Protective Equipment (PPE) Selection
PPE is required even when using engineering controls. It protects against accidental spills and unforeseen exposures.
Respiratory Protection :
Rationale : The primary inhalation hazard is from fine dust generated during handling.[1][2][9]
Minimum Requirement : When working within a fume hood, respiratory protection is generally not required.
For Spill Cleanup/Maintenance : In situations where dust may become airborne outside of a fume hood (e.g., major spill cleanup), a NIOSH-approved air-purifying respirator is necessary. A half-mask respirator with P95 or P100 particulate filters is recommended.[9]
Eye and Face Protection :
Rationale : The compound is a serious eye irritant.[2][3] Chemical powders can easily become airborne and contact the eyes.
Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[1] Standard safety glasses do not provide adequate protection from dust and splashes.
Enhanced Protection : When handling larger quantities or if there is a significant splash risk, a full face shield should be worn over the chemical splash goggles.[7][10]
Skin and Body Protection :
Gloves :
Rationale : The compound causes skin irritation.[1][3] Protective gloves prevent direct contact.
Specification : Use chemical-resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use.[2][9]
Protocol : For handling solids, double-gloving is a best practice. It allows for the removal of the outer, potentially contaminated glove without exposing the skin. Use proper glove removal technique to avoid contaminating your hands.[2]
Laboratory Coat/Coveralls :
Rationale : Protects skin and personal clothing from contamination.
Specification : A long-sleeved, fully fastened laboratory coat is the minimum requirement. For tasks with a higher potential for dust generation, disposable coveralls may be appropriate.[7]
Operational and Disposal Plans
Correctly using and disposing of PPE and chemical waste is as important as its initial selection.
Step-by-Step PPE Donning and Doffing Protocol
The sequence is designed to prevent cross-contamination from a "dirty" exterior to a "clean" interior.
Donning (Putting On) Sequence:
Lab Coat/Coveralls: Put on and fasten completely.
Inner Gloves: Don the first pair of nitrile gloves.
Respiratory Protection (if required): Perform a seal check according to manufacturer instructions.
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off so they turn inside out. Dispose of them immediately in the designated solid waste container.
Lab Coat/Coveralls: Unfasten and remove by rolling it down from the shoulders, touching only the inside surface.
Eye/Face Protection: Remove from the back of the head.
Respiratory Protection (if required): Remove from the back of the head.
Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface with bare skin.
Hand Washing: Immediately wash hands thoroughly with soap and water.[1][5]
Caption: PPE Donning and Doffing Workflow.
Waste Disposal Protocol
Chemical waste must be handled as hazardous. Never dispose of it in standard trash or sinks.
Segregation : All materials contaminated with 4'-(Boc-amino)-biphenyl-4-carboxylic acid must be segregated as hazardous waste. This includes:
Contaminated gloves, weigh paper, and wipes.
Empty product containers.
Surplus or waste chemical product.
Containment :
Solid Waste : Place contaminated solids (gloves, wipes, etc.) in a designated, sealed, and clearly labeled hazardous waste container. A heavy-duty plastic bag within a rigid, lidded container is recommended.
Chemical Waste : Keep the chemical in its original container or a compatible, sealed, and labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).
Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.
Compliance : All disposal must adhere strictly to local, state, and federal regulations.[6][8] Consult your institution's EHS department for specific procedures.
Caption: Chemical Waste Disposal Workflow.
References
Personal Protective Equipment - Environmental Health & Safety Services.
Personal Protective Equipment for Chemical Handling - Real Safety. [Link]
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. [Link]
MSDS of 4'-(Boc-amino)-biphenyl-4-carboxylic acid - Capot Chemical. [Link]
Personal Protective Equipment (PPE) - CHEMM. [Link]